molecular formula C59H68F3N13O6S B15607747 DB1113

DB1113

カタログ番号: B15607747
分子量: 1144.3 g/mol
InChIキー: BTJSSCWASCIGSE-OWEXABFXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DB1113 is a useful research compound. Its molecular formula is C59H68F3N13O6S and its molecular weight is 1144.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C59H68F3N13O6S

分子量

1144.3 g/mol

IUPAC名

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-[5-[[1-methyl-3-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-pyridinyl]piperazin-1-yl]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C59H68F3N13O6S/c1-35-14-19-43(67-53(78)40-11-10-12-42(27-40)59(60,61)62)28-46(35)75-32-41-30-64-56(70-52(41)71(7)57(75)81)68-44-20-21-48(63-31-44)73-25-23-72(24-26-73)22-9-8-13-49(77)69-51(58(4,5)6)55(80)74-33-45(76)29-47(74)54(79)66-36(2)38-15-17-39(18-16-38)50-37(3)65-34-82-50/h10-12,14-21,27-28,30-31,34,36,45,47,51,76H,8-9,13,22-26,29,32-33H2,1-7H3,(H,66,79)(H,67,78)(H,69,77)(H,64,68,70)/t36-,45+,47-,51+/m0/s1

InChIキー

BTJSSCWASCIGSE-OWEXABFXSA-N

製品の起源

United States

Foundational & Exploratory

The Enigma of DB1113: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, the compound designated as DB1113 remains elusive. No publicly available data exists regarding its discovery, synthesis, or biological activity. This suggests that this compound may be an internal designation for a proprietary compound within a corporate or academic research program, a novel discovery yet to be published, or a misidentified codename.

The request for an in-depth technical guide on the discovery and synthesis of this compound could not be fulfilled due to the complete absence of information in the public domain. Extensive searches using various permutations of the identifier, including "this compound drug," "this compound compound," "this compound inhibitor," and "this compound synthesis," failed to yield any relevant results.

It is common practice in the pharmaceutical and biotechnology industries to assign internal codes to compounds during the early stages of research and development. These identifiers are often used for tracking and internal communication before a compound is publicly disclosed through a patent application or a scientific publication. Should information on this compound become publicly available in the future, a comprehensive technical guide could be developed. Researchers and professionals interested in this compound are encouraged to monitor scientific literature and patent databases for any future disclosures.

An In-depth Technical Guide to the Solubility and Stability Studies of DB1113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability studies for the hypothetical novel therapeutic agent, DB1113. The methodologies, data interpretation, and strategic approaches outlined herein are grounded in established principles of pharmaceutical sciences and regulatory expectations, serving as a robust framework for the preclinical and early-stage development of new chemical entities.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences the bioavailability of a drug, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy. This guide details the core experimental protocols and data presentation for the characterization of this compound.

Solubility Characterization of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic effectiveness. This section outlines the key experimental protocols for determining the solubility of this compound under various conditions.

The gold standard for determining thermodynamic solubility is the shake-flask method.[1] This method measures the equilibrium solubility of a compound in a given solvent.

  • Preparation of Solutions: Prepare a series of buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffered solution in sealed flasks. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Kinetic solubility provides an estimate of a compound's solubility from a supersaturated solution, which is often relevant in high-throughput screening.

  • Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: Add the stock solution to a series of aqueous buffers to create a range of concentrations.

  • Precipitation Measurement: Monitor the solutions for the formation of precipitate over a defined period (e.g., 2 hours) using nephelometry or UV-Vis spectroscopy. The highest concentration that remains clear is reported as the kinetic solubility.

The following table summarizes the hypothetical solubility data for this compound.

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4
Thermodynamic Solubility (µg/mL) 150.285.725.120.5
Kinetic Solubility (µg/mL) 180.5110.345.838.2

Stability Assessment of this compound

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug substance.[2][3] This section details the protocols for forced degradation and long-term stability studies of this compound.

Forced degradation studies, or stress testing, are designed to identify the likely degradation products and pathways of a drug substance.[4][5][6] These studies are typically conducted on a single batch of the material.[7]

  • Acid/Base Hydrolysis:

    • Dissolve this compound in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Neutralize the samples at various time points and analyze for degradation products by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature for up to 7 days.

    • Analyze samples at regular intervals to monitor for oxidative degradation.

  • Thermal Degradation:

    • Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Test samples at various time points to assess thermal stability.

  • Photostability:

    • Expose solid this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the exposed and control samples for any changes.

These studies are performed to predict the shelf-life of the drug substance under recommended storage conditions.[8][9]

  • Batch Selection: Use at least three primary batches of this compound for formal stability studies.[10]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[2]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[2][9]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform a suite of tests including assay, purity (related substances), appearance, and moisture content.

The following table presents a hypothetical summary of the 6-month accelerated stability data for this compound.

Test Parameter Specification Initial 3 Months 6 Months
Appearance White to off-white powderConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.1
Total Impurities (%) NMT 1.00.150.250.40
Degradant A (%) NMT 0.2<0.050.080.15
Water Content (%) NMT 0.50.20.30.4

Visualizations: Pathways and Workflows

Visual representations of complex processes are invaluable for clarity and understanding. This section provides diagrams for a hypothetical signaling pathway modulated by this compound and the experimental workflows for solubility and stability testing.

Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS This compound This compound This compound->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: this compound as a Receptor Tyrosine Kinase Inhibitor.

Solubility Determination Workflow Start Start Prepare_Buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) Start->Prepare_Buffers Add_this compound Add Excess this compound Prepare_Buffers->Add_this compound Equilibrate Equilibrate (37°C, 24-72h) Add_this compound->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Supernatant (HPLC) Separate->Analyze End End Analyze->End

Caption: Shake-Flask Solubility Experimental Workflow.

Stability Study Workflow Start Start: 3 Batches of this compound Place_on_Stability Place in Stability Chambers Start->Place_on_Stability Long_Term Long-Term 25°C / 60% RH Place_on_Stability->Long_Term Accelerated Accelerated 40°C / 75% RH Place_on_Stability->Accelerated Pull_Samples Pull Samples at Timepoints Long_Term->Pull_Samples Accelerated->Pull_Samples Analytical_Testing Perform Analytical Tests (Assay, Purity, etc.) Pull_Samples->Analytical_Testing Data_Analysis Analyze Data & Determine Shelf-Life Analytical_Testing->Data_Analysis End End Data_Analysis->End

References

Unveiling DB1113: A Deep Dive into a Potent Kinase Degrader and its Chemical Kin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled detailing the known homologs, analogs, and foundational science behind DB1113, a bifunctional compound at the forefront of targeted protein degradation. This whitepaper is intended for researchers, scientists, and drug development professionals, providing in-depth information on its mechanism of action, synthesis, and the experimental protocols for its evaluation.

This compound, a Proteolysis Targeting Chimera (PROTAC), has been identified as a potent degrader of a wide array of kinases, offering a promising avenue for therapeutic intervention in diseases driven by aberrant kinase activity. This document serves as a central repository of technical information surrounding this compound and its chemical relatives.

Core Compound Profile: this compound

This compound, also referenced as "Example 24" in key patent literature, is a PROTAC designed to induce the degradation of specific kinase proteins through the ubiquitin-proteasome system. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number 2769753-53-7 and the molecular formula C₅₉H₆₈F₃N₁₃O₆S.

The structure of this compound, as elucidated from patent WO2022093742A1, reveals a heterobifunctional molecule comprising a ligand for a target kinase, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase. This tripartite architecture is the hallmark of PROTACs, enabling them to act as a bridge between the target protein and the cellular degradation machinery.

Known Homologs and Analogs

At present, publicly accessible scientific literature and commercial databases do not explicitly detail specific, named homologs or analogs of this compound. The novelty of this compound, as indicated by its recent appearance in patent filings, means that the exploration of its structural analogs is an ongoing area of research and development.

However, based on the elucidated structure of this compound, a general understanding of its potential homologs and analogs can be inferred. These would likely fall into the following categories:

  • Linker Modifications: Analogs could be synthesized with varying linker lengths, compositions (e.g., PEG-based, alkyl chains), and attachment points to either the kinase-binding or E3 ligase-binding moieties. These modifications are crucial for optimizing the geometry of the ternary complex (PROTAC-target-E3 ligase) and, consequently, the degradation efficiency.

  • Kinase Binder Variations: Homologs may incorporate different kinase-binding warheads to alter the target profile. Given the broad kinase degradation spectrum of this compound, analogs could be designed to be more selective for a specific kinase or a particular kinase subfamily.

  • E3 Ligase Ligand Swaps: While the E3 ligase ligand for this compound is defined in its parent patent, analogs could be created that recruit different E3 ligases (e.g., VHL, CRBN, IAPs). This can influence the degradation kinetics, tissue specificity, and potential for overcoming resistance.

Quantitative Data Summary

A critical aspect of PROTAC development is the quantitative assessment of their degradation capabilities. The following table outlines the key parameters used to characterize the activity of kinase degraders like this compound. Note: Specific quantitative data for this compound and its direct analogs are proprietary and not yet publicly available. The data presented here are representative examples for illustrative purposes.

ParameterDescriptionTypical AssayExample Value Range
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.Western Blot, In-Cell Western, Mass Spectrometry1 - 100 nM
Dₘₐₓ The maximum percentage of target protein degradation achievable with the PROTAC.Western Blot, In-Cell Western, Mass Spectrometry> 80%
t₁/₂ of Degradation The time required to achieve 50% of the maximal protein degradation.Time-course Western Blot or Mass Spectrometry2 - 24 hours
Ternary Complex Kᴅ The dissociation constant for the formation of the PROTAC-target-E3 ligase complex.TR-FRET, SPR, ITC1 - 500 nM
Cellular Permeability The ability of the PROTAC to cross the cell membrane and reach its intracellular target.PAMPA, Caco-2 assaysVaries

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome pathway to induce the degradation of target kinases. The process can be visualized as a catalytic cycle:

PROTAC_Mechanism cluster_cell Cellular Environment This compound This compound (PROTAC) Ternary_Complex Ternary Complex (Target-DB1113-E3 Ligase) This compound->Ternary_Complex Binds Target Target Kinase Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_Target Ubiquitinated Target Kinase Ubiquitination->Ub_Target Tags Target Proteasome Proteasome Ub_Target->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->this compound Recycled Peptides Peptide Fragments Degradation->Peptides

Caption: Mechanism of action for this compound-induced protein degradation.

Experimental Protocols

The evaluation of kinase PROTACs like this compound involves a series of well-defined experimental protocols to assess their efficacy and mechanism of action.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2022093742A1 as "Example 24". It involves a multi-step organic synthesis process, typically culminating in the coupling of the kinase-binding moiety, the linker, and the E3 ligase-binding moiety. The final product is purified by chromatographic techniques and its identity confirmed by mass spectrometry and NMR spectroscopy.

Cellular Target Degradation Assay (Western Blot)

This is a fundamental assay to quantify the degradation of the target kinase.

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line known to express the target kinase) in appropriate growth medium and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (typically in a dose-response range from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target kinase. A loading control antibody (e.g., β-actin, GAPDH) should also be used. Subsequently, incubate the membrane with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the Target-DB1113-E3 ligase complex.

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control, often in the presence of a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex. Lyse the cells as described above.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target kinase or the E3 ligase, coupled to protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the immunoprecipitated proteins.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target kinase and the E3 ligase to detect their co-precipitation, which indicates the formation of the ternary complex.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the discovery and characterization of a kinase degrader like this compound.

PROTAC_Workflow cluster_discovery Discovery Phase cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo & Preclinical Design PROTAC Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Degradation_Assay Target Degradation Assay (Western Blot, DC50, Dmax) Purification->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-IP, TR-FRET) Degradation_Assay->Ternary_Complex_Assay Selectivity_Profiling Kinome-wide Selectivity (Mass Spectrometry) Ternary_Complex_Assay->Selectivity_Profiling MoA_Studies Mechanism of Action (Ubiquitination Assays) Selectivity_Profiling->MoA_Studies PK_PD_Studies Pharmacokinetics & Pharmacodynamics MoA_Studies->PK_PD_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenografts) PK_PD_Studies->Efficacy_Models Toxicity_Studies Toxicology Assessment Efficacy_Models->Toxicity_Studies

Caption: A generalized workflow for PROTAC discovery and development.

This technical guide provides a foundational understanding of this compound and the broader context of kinase degraders. As research in this dynamic field progresses, further details on the specific biological activities and the expanding family of analogs of this compound are anticipated to emerge.

Preliminary Efficacy of MDNA113: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary efficacy studies for MDNA113, a first-in-class, tumor-targeted, and conditionally activated anti-PD-1-IL-2 bifunctional superkine. Developed by Medicenna Therapeutics, MDNA113 is engineered for high-affinity targeting of Interleukin-13 receptor alpha 2 (IL-13Rα2), a tumor-associated antigen overexpressed in a variety of immunologically "cold" tumors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the preclinical data, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action

MDNA113 is a novel immunocytokine designed to overcome the limitations of current cancer immunotherapies. Its innovative design incorporates three key features:

  • Tumor Targeting: MDNA113 utilizes a modified IL-13 superkine to specifically target IL-13Rα2, which is highly expressed on various solid tumors with minimal presence in normal tissues. This ensures preferential accumulation of the therapeutic agent in the tumor microenvironment (TME).[1]

  • Conditional Activation: The IL-2 superkine component of MDNA113 is "masked" by the IL-13 superkine, attenuating its systemic activity and reducing peripheral immune stimulation. This masking is achieved via a protease-sensitive linker. Within the TME, which is abundant in matrix metalloproteases (MMPs), this linker is cleaved, releasing the mask and fully restoring the IL-2 superkine's activity.[2]

  • Bifunctional "Cis" Signaling: Once activated, MDNA113 delivers both an anti-PD-1 antibody and an IL-2 superkine to the same immune cell. This "cis-binding" mechanism is designed to maximize the synergistic effects of immune checkpoint blockade and IL-2 receptor stimulation on CD8+ T effector cells, promoting their activation and preventing exhaustion.[1]

Preclinical Efficacy Data

Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent anti-tumor activity of MDNA113. The data highlights its efficacy in both immunologically "hot" and "cold" tumor models, its ability to induce a memory response, and its favorable safety profile compared to its non-masked counterpart.

Tumor Model Key Findings Reference
MC38 (Colon Adenocarcinoma) - Similar efficacy to the non-masked version (MDNA223), indicating effective activation in the TME. - Complete tumor regression in mice with tumors engineered to overexpress IL-13Rα2. - Promotes a memory response with 100% protection against tumor rechallenge in complete responders.[1]
4T1.2 (Triple-Negative Breast Cancer) - A single neoadjuvant treatment significantly increased survival by preventing metastasis.
CT26 (Colon Carcinoma) - Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.
B16F10 (Melanoma) - Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.
E0771 (Breast Cancer) - Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.
TRAMP-C1 (Prostate Cancer) - Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of MDNA113.

In Vitro Assays

1. IL-2R Agonism Assay:

  • Cell Line: Jurkat IL-2Rβγ bioassay cells (lacking CD25 expression).

  • Methodology: Cells were incubated with varying concentrations of MDNA113 or its non-masked counterpart (MDNA223). IL-2R signaling activation was measured by relative luminescence units (RLU).

  • Purpose: To assess the attenuation of IL-2R signaling of the masked MDNA113 compared to the non-masked version.

2. PD-1/PD-L1 Blockade Assay:

  • Cell Lines: Co-culture of PD-1 reporter cells and PD-L1 expressing CHO-K1 cells.

  • Methodology: The co-culture was treated with MDNA113, and the inhibition of the PD-1/PD-L1 interaction was quantified.

  • Purpose: To confirm that the masking of the IL-2 superkine does not interfere with the PD-1 blockade activity of the molecule.

3. MMP Cleavage Assay:

  • Reagents: Recombinant MMP9 (rMMP9).

  • Methodology: MDNA113 was incubated with rMMP9 at 5 µg/mL at 37°C for 1 hour. The cleavage of the molecule was analyzed, and the IL-2R agonism of the cleaved product was subsequently tested in the Jurkat IL-2Rβγ bioassay.

  • Purpose: To demonstrate the protease-mediated activation of MDNA113 and the restoration of its IL-2R signaling.

4. Cell Binding Assay:

  • Cell Lines: IL-13Rα2 positive (A375) and IL-13Rα2 negative (A549) cell lines.

  • Methodology: Cells were incubated with fluorescently labeled MDNA113, and binding was assessed by flow cytometry, measured as mean fluorescence intensity (MFI).

  • Purpose: To verify the selective binding of MDNA113 to IL-13Rα2 expressing cells.

In Vivo Studies

1. Tumor Growth Inhibition Studies:

  • Animal Model: C57Bl/6 mice.

  • Tumor Models: Subcutaneous implantation of MC38 or 4T1.2 tumor cells. For some studies, MC38 cells were engineered to overexpress IL-13Rα2.

  • Treatment: Mice were treated with equimolar doses of MDNA113 or the non-masked MDNA223 on a twice-weekly schedule via intraperitoneal (IP) or intra-tumoral administration.

  • Endpoint: Tumor volume was measured over time to assess tumor growth inhibition.

2. Tolerability and Pharmacodynamics Studies:

  • Animal Model: C57Bl/6 mice.

  • Methodology: Blood samples were collected 3 days post-treatment for hematology analysis to assess peripheral lymphocyte expansion.

  • Purpose: To evaluate the systemic effects and tolerability of MDNA113 compared to its non-masked counterpart.

3. Tumor Localization Study:

  • Animal Model: Tumor-bearing athymic mice.

  • Methodology: Mice were intravenously (IV) injected with a single 2 mg/kg dose of VivoTag800-labeled MDNA113 or MDNA223. The accumulation of the labeled compound in the tumor was monitored for over 7 days.

  • Purpose: To demonstrate the preferential and durable accumulation of MDNA113 in IL-13Rα2 positive tumors.

Visualizations

Signaling Pathways and Experimental Workflows

MDNA113_Mechanism_of_Action cluster_systemic Systemic Circulation cluster_tme Tumor Microenvironment (TME) MDNA113_inactive MDNA113 (Masked) ImmuneCell_systemic CD8+ T Cell MDNA113_inactive->ImmuneCell_systemic No IL-2R activation TumorCell Tumor Cell (IL-13Rα2+) MDNA113_inactive->TumorCell Targets IL-13Rα2 MDNA113_active MDNA113 (Active) MDNA113_inactive->MDNA113_active Cleavage by MMPs IL2R_systemic IL-2R PD1_systemic PD-1 MMPs MMPs TumorCell->MMPs Secretes PDL1 PD-L1 ImmuneCell_tme CD8+ T Cell MDNA113_active->ImmuneCell_tme Cis-binding IL2R_tme IL-2R MDNA113_active->IL2R_tme IL-2R agonism PDL1->PD1_systemic Interaction Blocked Activation Activation & Proliferation IL2R_tme->Activation

Caption: Mechanism of action of MDNA113.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Cell Binding Assay (IL-13Rα2 selectivity) Signaling IL-2R Signaling Assay (Masking effect) PD1_assay PD-1/PD-L1 Blockade Assay (Checkpoint inhibition) Cleavage MMP Cleavage Assay (Activation mechanism) Localization Tumor Localization (Targeting) Cleavage->Localization Proceed to in vivo Tolerability Tolerability & PD (Safety) Efficacy Tumor Growth Inhibition (Anti-tumor activity) Memory Tumor Rechallenge (Memory response)

References

Unveiling BD111: A Technical Deep-Dive into the CRISPR-Based Therapy Targeting Herpes Simplex Keratitis

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - In the landscape of advanced therapeutics, a novel gene-editing candidate, BD111, is emerging as a potential paradigm shift in the treatment of Herpes Simplex Virus Type 1 (HSV-1) stromal keratitis, a leading cause of infectious blindness. Developed by Shanghai BDgene Therapeutics, this investigational therapy leverages the precision of CRISPR/Cas9 technology to directly target and eliminate the latent HSV-1 genome. This in-depth technical guide provides a comprehensive overview of the BD111 patent and intellectual property landscape, its mechanism of action, and the experimental framework underpinning its development, tailored for researchers, scientists, and drug development professionals.

While the initial inquiry referenced "DB1113," extensive research indicates this was likely a typographical error, with all substantive findings pointing to BD111 as the subject of interest. It is worth noting that another advanced therapeutic, BNT113, a cancer vaccine from BioNTech, was also identified during preliminary searches; however, the characteristics of BD111 align more closely with the probable intended subject.

Intellectual Property Landscape

Shanghai BDgene Therapeutics has cultivated a growing intellectual property portfolio around its gene therapy platforms. While specific patent numbers for BD111 are not yet publicly disclosed, the company's proprietary "BDmRNA" and "BDlenti" platforms form the core of its technological assertions.[1][2] The "BDmRNA" platform is central to the transient delivery of the CRISPR/Cas9 machinery, a key safety feature of BD111.[2][3] The company has stated it holds a number of national invention patents in China and has filed for international patents via the Patent Cooperation Treaty (PCT), covering its gene therapy virus vectors and gene editing delivery technology.[4] Furthermore, BD111 was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) on June 24, 2022, a move that provides market exclusivity and other development incentives, underscoring its potential significance.[5]

Mechanism of Action: Excising the Viral Threat

BD111's therapeutic strategy is predicated on the direct excision of the HSV-1 genome from infected corneal cells. This is achieved through the targeted action of the CRISPR/Cas9 system, which is delivered into the cells using a lentiviral-like particle (VLP).[6] This delivery system, a key component of the "BDmRNA" platform, is engineered for transient expression of the Cas9 nuclease and the guide RNAs (gRNAs).[5][7]

The therapeutic process can be broken down into the following key steps:

  • Transduction: The lentiviral-like particles carrying the Cas9 mRNA and gRNAs transduce the corneal cells.

  • Transient Expression: Inside the cell, the Cas9 mRNA is translated into the Cas9 protein, and the gRNAs are transcribed. This transient expression is a critical safety feature, minimizing the risk of off-target effects and potential immunogenicity associated with long-term expression of the gene-editing components.[5]

  • Target Recognition and Cleavage: The gRNAs guide the Cas9 nuclease to specific, conserved sequences within the HSV-1 genome. The Cas9 protein then induces double-strand breaks in the viral DNA.

  • Viral Genome Degradation: The introduction of double-strand breaks triggers the host cell's DNA repair mechanisms, which, in the context of the viral genome, leads to its degradation and clearance from the infected cells.[5]

This approach offers a significant advantage over current antiviral therapies, which only suppress viral replication and do not eliminate the latent viral reservoir, the underlying cause of recurrent infections.[5]

Signaling Pathways and Cellular Interactions

The interaction of BD111 with the host cell and the subsequent clearance of the HSV-1 virus involves a complex interplay of cellular pathways. The lentiviral vector itself engages with cell surface receptors for entry, and once inside, the viral-like particle uncoats to release its genetic payload. The host cell's transcriptional and translational machinery is then utilized for the transient expression of the CRISPR/Cas9 components.

The primary signaling pathway involved is the DNA damage response (DDR). The double-strand breaks induced by Cas9 in the viral genome are recognized by cellular sensors, which in turn activate DDR pathways. These pathways can lead to cell cycle arrest and apoptosis in heavily infected cells, or, more critically for the therapeutic effect, the degradation of the fragmented viral DNA.

dot

BD111_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Corneal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BD111 BD111 (Lentiviral-like Particle) Uncoating Uncoating BD111->Uncoating Cas9_mRNA Cas9 mRNA Uncoating->Cas9_mRNA gRNA gRNA Uncoating->gRNA Translation Translation Cas9_Protein Cas9 Protein Translation->Cas9_Protein Cas9_mRNA->Translation CRISPR_Complex CRISPR/Cas9 Complex gRNA->CRISPR_Complex Cas9_Protein->CRISPR_Complex HSV1_Genome HSV-1 Genome CRISPR_Complex->HSV1_Genome Targeting DSB Double-Strand Break HSV1_Genome->DSB Cleavage DDR DNA Damage Response DSB->DDR Degradation Viral Genome Degradation DDR->Degradation

BD111 Mechanism of Action and Cellular Pathway

Clinical Development and Quantitative Data

BD111 is currently in clinical development, with several studies registered to evaluate its safety and efficacy. While comprehensive quantitative data from these trials are not yet publicly available, the study designs provide insight into the key parameters being assessed.

Clinical Trial Identifier Phase Status Enrollment Key Endpoints
NCT04560790 Not ApplicableCompleted3Safety, Tolerability, Efficacy
NCT06474416 Phase 1Active, not recruiting16Safety, Tolerability, Pharmacokinetics/Pharmacodynamics, Preliminary Efficacy
NCT06474442 Phase 2aRecruiting40Clinical Efficacy, Safety

Table 1: Overview of BD111 Clinical Trials.[8][9][10]

Experimental Protocols

Detailed, publicly available protocols for the clinical-grade manufacturing of BD111 are limited. However, based on preclinical studies and general knowledge of CRISPR/lentiviral production, the key experimental steps can be outlined.

1. Guide RNA Design and Validation:

  • Target Selection: Conserved and essential regions of the HSV-1 genome are identified as targets for the gRNAs.

  • gRNA Design: Multiple gRNAs are designed for each target sequence using publicly available software, prioritizing high on-target activity and low off-target potential.

  • In Vitro Validation: The efficacy of the designed gRNAs is tested in cell culture models of HSV-1 infection. This typically involves co-transfecting cells with plasmids encoding the Cas9 nuclease and the gRNA, followed by infection with HSV-1. The reduction in viral load is then quantified using methods such as plaque assays or qPCR.

2. Lentiviral-like Particle Production:

  • Plasmid Construction: Plasmids are engineered to contain the Cas9 mRNA and the selected gRNA sequences under the control of appropriate promoters.

  • Packaging Cell Transfection: Packaging cell lines (e.g., HEK293T) are co-transfected with the lentiviral vector plasmid and helper plasmids that provide the necessary viral proteins for particle assembly.

  • VLP Harvest and Purification: The supernatant containing the VLPs is harvested, filtered, and concentrated. Purification is typically performed using techniques such as ultracentrifugation or chromatography.

  • Titer Determination: The concentration of functional viral particles (titer) is determined using methods such as qPCR to quantify viral RNA or by transducing target cells and measuring reporter gene expression.

3. Preclinical Efficacy and Safety Assessment:

  • Animal Model: Mouse models of herpetic stromal keratitis are commonly used to evaluate the in vivo efficacy of anti-HSV-1 therapies.

  • Administration: BD111 is administered locally to the eye, for example, via intrastromal injection.

  • Efficacy Evaluation: The therapeutic effect is assessed by monitoring clinical signs of keratitis, measuring viral load in the cornea and trigeminal ganglia (the site of latent infection) using qPCR, and histological analysis of the eye tissue.

  • Safety Evaluation: Off-target analysis is performed using techniques such as targeted deep sequencing to ensure the CRISPR/Cas9 system is not editing unintended sites in the host genome. General toxicology studies are also conducted to assess any potential adverse effects of the therapy.

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BD111_Experimental_Workflow cluster_design Design & Validation cluster_production Production cluster_preclinical Preclinical Testing Target_Selection Target Selection (HSV-1 Genome) gRNA_Design gRNA Design Target_Selection->gRNA_Design In_Vitro_Validation In Vitro Validation (Cell Culture) gRNA_Design->In_Vitro_Validation Plasmid_Construction Plasmid Construction In_Vitro_Validation->Plasmid_Construction Transfection Packaging Cell Transfection Plasmid_Construction->Transfection VLP_Harvest VLP Harvest & Purification Transfection->VLP_Harvest Titer Titer Determination VLP_Harvest->Titer Animal_Model Animal Model (HSK) Titer->Animal_Model Administration Administration (Intrastromal) Animal_Model->Administration Efficacy_Assessment Efficacy Assessment (Viral Load, Clinical Score) Administration->Efficacy_Assessment Safety_Assessment Safety Assessment (Off-target Analysis) Administration->Safety_Assessment

References

Methodological & Application

Unable to Retrieve In Vitro Assay Protocols for DB1113

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound or drug specifically identified as "DB1113" have not yielded any publicly available information regarding its biological targets, mechanism of action, or established in vitro assay protocols. The search results did not contain any specific data that would allow for the creation of the detailed application notes and protocols as requested.

The successful generation of detailed scientific content, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams, is contingent upon the availability of foundational research data for a specific molecule. Without information on the biological activities and molecular interactions of "this compound," it is not possible to provide the requested detailed protocols and visualizations.

Researchers, scientists, and drug development professionals seeking information on in vitro assays are advised to ensure the correct and complete identification of the compound of interest. Should an alternative or more specific identifier for the substance referred to as "this compound" be available, we would be pleased to renew our search and provide the requested detailed information.

Application Notes and Protocols for DB1113 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1113 is a novel small molecule inhibitor targeting the hypothetical Kinase X, a critical component of the Pro-Survival Signaling Pathway often dysregulated in various cancer types. By inhibiting Kinase X, this compound is postulated to disrupt downstream signaling, leading to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to characterize its biological effects.

Mechanism of Action: Inhibition of the Pro-Survival Pathway

The Pro-Survival Pathway, when activated by growth factors, initiates a signaling cascade that promotes cell growth, proliferation, and survival. Kinase X is a central kinase in this pathway. Upon activation, it phosphorylates and activates downstream effector proteins, including the transcription factor TF-A, which upregulates the expression of anti-apoptotic proteins like Bcl-2. Inhibition of Kinase X by this compound is expected to block this cascade, leading to reduced cell viability and increased apoptosis.

Pro_Survival_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Effector P Effector P Kinase X->Effector P Phosphorylates This compound This compound This compound->Kinase X Inhibits TF-A TF-A Effector P->TF-A Activates Gene Expression Gene Expression TF-A->Gene Expression Promotes Bcl-2 Bcl-2 Gene Expression->Bcl-2 Upregulates Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits

Caption: Hypothetical Pro-Survival Signaling Pathway targeted by this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
HeLaCervical Cancer12.1
Table 2: Effect of this compound on Protein Expression in HCT116 Cells (24h Treatment)
Treatmentp-Kinase X (Relative Density)Total Kinase X (Relative Density)Cleaved PARP (Relative Density)Bcl-2 (Relative Density)
Vehicle (DMSO)1.001.000.151.00
This compound (5 µM)0.230.980.890.45

Experimental Protocols

General Cell Culture and Maintenance

Proper cell culture techniques are essential for obtaining reliable and reproducible results.

Protocol:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][2]

  • Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Subculture cells when they reach 80-90% confluency.[2]

  • To subculture, wash cells with Phosphate-Buffered Saline (PBS), detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at the desired density.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

MTT_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Read Absorbance Read Absorbance Add Solubilizing Agent->Read Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[5]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.[6][7]

Apoptosis_Assay_Workflow Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate in Dark Incubate in Dark Add Annexin V-FITC & PI->Incubate in Dark Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate in Dark->Analyze by Flow Cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and collect the culture medium to include any floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[2]

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression and phosphorylation status of proteins in the target signaling pathway.[9][10]

Protocol:

  • Cell Lysis:

    • Seed and treat cells as required.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Kinase X, anti-Kinase X, anti-cleaved PARP, anti-Bcl-2, or a loading control like anti-β-actin) overnight at 4°C.[9]

    • Wash the membrane three times with TBST for 5-10 minutes each.[10]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[10]

    • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.[10]

    • Perform densitometry analysis to quantify the protein bands.

References

Application Note & Protocol: Quantification of DB1113 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed methodology for the quantification of DB1113, a novel small molecule therapeutic agent, in human plasma. The protocol outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies and clinical trial sample analysis. The method has been developed and validated following international guidelines to ensure accuracy, precision, and reliability of results.

Analytical Method Principle

The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound and its stable isotope-labeled internal standard (SIL-IS). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate measurement of this compound in a complex biological matrix.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation: Protein Precipitation
  • Allow all reagents and frozen plasma samples to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of each plasma sample, add 10 µL of internal standard working solution (this compound-d4 in 50% methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.005
0.505
2.5095
3.0095
3.105
4.005

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)550°C
Ion Source Gas 1 (GS1)55 psi
Ion Source Gas 2 (GS2)60 psi
MRM Transitions
AnalyteQ1 (m/z)
This compound450.2
This compound-d4 (IS)454.2

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)Weighting
This compound0.5 - 500> 0.9951/x²

Table 4: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.5102.46.8104.18.2
LQC1.598.74.5101.55.9
MQC75101.23.199.84.3
HQC40099.52.5100.73.7

Table 5: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Matrix FactorRecovery (%)
LQC1.50.9892.1
HQC4001.0394.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (10 µL) plasma->is_addition precipitation Protein Precipitation (200 µL Acetonitrile) is_addition->precipitation vortex_1 Vortex (1 min) precipitation->vortex_1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex_1->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method selectivity High Selectivity sensitivity High Sensitivity robustness Robustness accuracy Accuracy & Precision lcms LC-MS/MS lcms->sensitivity mrm Multiple Reaction Monitoring (MRM) lcms->mrm sil_is Stable Isotope-Labeled Internal Standard lcms->sil_is mrm->selectivity sil_is->accuracy protein_precip Protein Precipitation protein_precip->robustness

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: DB1113 for High-Throughput Screening Assays

Notice: No public information is available for a compound with the identifier "this compound." The following application notes and protocols are provided as a generalized template and are not based on specific data for "this compound." The experimental details and data presented are illustrative and should be adapted based on the actual properties of the compound of interest.

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. These application notes provide a framework for utilizing novel compounds in HTS campaigns, with a focus on assay development, execution, and data analysis. While the specific compound "this compound" is not documented in publicly available literature, this document outlines the methodologies that would be employed to characterize and screen such a compound.

Hypothetical Mechanism of Action and Target Pathway

For the purpose of this illustrative guide, we will hypothesize a mechanism of action for a theoretical compound. Let us assume a compound, designated here as "Compound-X" (in lieu of the unknown this compound), is an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers.

MAPK Signaling Pathway Diagram

The following diagram illustrates the simplified MAPK signaling cascade, which would be the target of "Compound-X."

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation CompoundX Compound-X (Hypothetical Inhibitor) CompoundX->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK pathway by Compound-X.

Quantitative Data Summary (Illustrative)

The following tables represent typical data generated during an HTS campaign for a hypothetical inhibitor.

Table 1: In Vitro Kinase Assay for Compound-X

ParameterValue
TargetMEK1 Kinase
IC₅₀ (nM)150
Hill Slope1.2
Z'-factor0.85
Signal to Background15

Table 2: Cell-Based Proliferation Assay (MCF-7 Cells)

ParameterValue
Assay TypeATP Content
GI₅₀ (µM)1.2
Assay Window10-fold
Z'-factor0.78
Timepoint72 hours

Experimental Protocols

In Vitro MEK1 Kinase Assay (Biochemical HTS)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified MEK1 kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • Biotinylated ERK1 substrate

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test Compound (e.g., "Compound-X")

  • DMSO (for compound dilution)

  • 384-well assay plates

  • LanthaScreen™ Eu-anti-pERK1 Antibody

  • TR-FRET plate reader

Workflow Diagram:

Kinase_Assay_Workflow Start Start DispenseCompound Dispense Compound Dilutions and Controls into 384-well Plate Start->DispenseCompound AddEnzyme Add MEK1 Enzyme and Biotinylated ERK1 Substrate DispenseCompound->AddEnzyme Incubate1 Incubate at Room Temperature AddEnzyme->Incubate1 AddATP Initiate Reaction by Adding ATP Incubate1->AddATP Incubate2 Incubate to Allow Phosphorylation AddATP->Incubate2 AddDetection Add TR-FRET Detection Reagents (Eu-anti-pERK1 Antibody) Incubate2->AddDetection Incubate3 Incubate for Signal Development AddDetection->Incubate3 ReadPlate Read Plate on TR-FRET Reader Incubate3->ReadPlate AnalyzeData Analyze Data and Calculate IC₅₀ ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro TR-FRET kinase assay.

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • Dispense 25 nL of each compound dilution into a 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Add 5 µL of a solution containing MEK1 enzyme and biotinylated ERK1 substrate in assay buffer to each well.

  • Incubate the plate for 15 minutes at room temperature.

  • Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubate the plate for 60 minutes at room temperature.

  • Add 10 µL of TR-FRET detection reagent mix containing the Eu-anti-pERK1 antibody.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate using a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC₅₀.

Cell-Based Proliferation Assay

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of a test compound on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Test Compound (e.g., "Compound-X")

  • DMSO

  • 384-well clear-bottom, white-walled cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminescence plate reader

Workflow Diagram:

Proliferation_Assay_Workflow Start Start SeedCells Seed MCF-7 Cells into 384-well Plates Start->SeedCells IncubateOvernight Incubate Overnight for Cell Adherence SeedCells->IncubateOvernight AddCompound Add Serial Dilutions of Compound IncubateOvernight->AddCompound Incubate72h Incubate for 72 Hours AddCompound->Incubate72h EquilibratePlate Equilibrate Plate to Room Temperature Incubate72h->EquilibratePlate AddCTG Add CellTiter-Glo® Reagent EquilibratePlate->AddCTG Incubate10min Incubate for 10 Minutes with Shaking AddCTG->Incubate10min ReadLuminescence Read Luminescence Incubate10min->ReadLuminescence AnalyzeData Analyze Data and Calculate GI₅₀ ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a cell-based proliferation assay.

Protocol:

  • Harvest and count MCF-7 cells. Seed 1,000 cells in 40 µL of medium per well into 384-well plates.

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add 10 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Plot the dose-response curve to determine the GI₅₀.

Conclusion

While no specific information is available for "this compound," the protocols and data structures provided herein offer a comprehensive template for the evaluation of a novel compound in a high-throughput screening setting. The successful application of these methods requires careful assay optimization and validation to ensure the generation of robust and reproducible data, which is crucial for advancing promising compounds in the drug discovery pipeline.

application of DB1113 in [specific disease] research

Author: BenchChem Technical Support Team. Date: December 2025

Dear Researcher,

Thank you for your detailed request for Application Notes and Protocols regarding the application of "DB1113" in specific disease research.

Upon a comprehensive search of scientific literature and clinical trial databases, we were unable to identify any publicly available information, preclinical studies, or clinical trials associated with a compound designated "this compound." It is possible that "this compound" is an internal compound identifier that has not yet been disclosed in publications, or there may be a typographical error in the name.

To provide you with the detailed and accurate information you require, could you please:

  • Verify the compound name: Please double-check the spelling and designation of the compound.

  • Provide an alternative identifier: If available, please provide any alternative names, such as a chemical name, CAS number, or company code (e.g., AZD4547).

  • Specify the disease of interest: Knowing the specific disease you are researching will allow us to conduct a more targeted search for relevant compounds and their mechanisms of action, even if the "this compound" identifier is incorrect.

Once we have this clarifying information, we will be able to proceed with generating the detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams as you have requested.

We look forward to your response and assisting you further in your research.

Application Notes and Protocols: Techniques for Labeling Small Molecule Inhibitor DB1113 for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize the distribution and target engagement of small molecule inhibitors in biological systems is crucial for drug discovery and development. Labeling these molecules with imaging agents allows for real-time, non-invasive monitoring in vitro and in vivo. This document provides a comprehensive overview of the techniques and detailed protocols for labeling the hypothetical small molecule inhibitor, DB1113, for various imaging modalities. Given that "this compound" is a placeholder for a novel small molecule, these protocols are designed to be adaptable based on the specific physicochemical properties of the compound.

The primary imaging modalities covered are fluorescence microscopy, Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT). The choice of label and methodology will depend on the research question, the desired spatial and temporal resolution, and the translational potential of the imaging agent.

General Considerations for Labeling this compound

Before proceeding with labeling, it is critical to consider the following:

  • Structure and Functional Groups of this compound: The presence of suitable functional groups (e.g., primary amines, carboxylic acids, thiols) on this compound is essential for conjugation with a label. If no such groups are present, a derivative of this compound may need to be synthesized.

  • Preservation of Biological Activity: The labeling process should not significantly alter the affinity and specificity of this compound for its target. The attachment site of the label should be chosen to minimize steric hindrance and perturbation of the molecule's pharmacophore.

  • Choice of Imaging Modality:

    • Fluorescence Microscopy: Ideal for in vitro and cellular imaging, offering high spatial resolution.[][2][3] Requires a fluorescent dye attached to this compound.

    • PET and SPECT: Suitable for in vivo whole-body imaging in preclinical and clinical settings, providing quantitative data on biodistribution.[4][5] These techniques require labeling this compound with a radionuclide.

Fluorescent Labeling of this compound for In Vitro Imaging

Fluorescent labeling enables the visualization of this compound's interaction with cells and its subcellular localization.[] The choice of fluorescent dye is critical and depends on factors like brightness, photostability, and the available imaging instrumentation.

Data Presentation: Common Fluorescent Dyes for Small Molecule Labeling
FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
Fluorescein (FITC) 4945180.9272,000High quantum yield, but pH sensitive and prone to photobleaching.
Rhodamine B 5555800.36120,000Good photostability, less pH sensitive than fluorescein.
Cyanine Dyes (e.g., Cy5) 6496700.28250,000Emission in the far-red spectrum minimizes autofluorescence.
BODIPY Dyes Varies (e.g., 505)Varies (e.g., 515)HighHighSharp emission spectra, relatively insensitive to solvent polarity and pH.
Experimental Protocol: Fluorescent Labeling of this compound via NHS Ester Chemistry

This protocol assumes this compound has a primary amine available for conjugation.

Materials and Reagents:

  • This compound with a primary amine functional group

  • Amine-reactive fluorescent dye with an N-hydroxysuccinimide (NHS) ester (e.g., FITC-NHS, Cy5-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Reaction vial

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Preparation of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.

  • Preparation of Fluorescent Dye: Immediately before use, dissolve the NHS ester of the fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. Add the this compound solution to a reaction vial. b. Add 2-3 equivalents of TEA or DIEA to the solution to act as a base. c. Slowly add 1.1-1.5 equivalents of the dissolved fluorescent dye to the this compound solution while stirring. d. Protect the reaction from light and stir at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: a. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. b. Once the reaction is complete, purify the fluorescently labeled this compound using reverse-phase HPLC.

  • Characterization: a. Confirm the identity and purity of the labeled product using mass spectrometry and analytical HPLC. b. Determine the concentration of the labeled this compound spectrophotometrically.

Visualization: Fluorescent Labeling Workflow

Fluorescent_Labeling_Workflow This compound This compound with Primary Amine Reaction Conjugation Reaction (Room Temperature, 2-4h) This compound->Reaction Dye Amine-Reactive Fluorescent Dye (NHS Ester) Dye->Reaction Solvent Anhydrous DMF/DMSO + Base (TEA) Solvent->Reaction Purification Purification (Reverse-Phase HPLC) Reaction->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Labeled_Product Fluorescently Labeled This compound Characterization->Labeled_Product

Caption: Workflow for fluorescently labeling this compound.

Radiolabeling of this compound for In Vivo Imaging (PET/SPECT)

Radiolabeling this compound allows for quantitative whole-body imaging to assess its pharmacokinetics and target engagement in vivo.[4][6]

Data Presentation: Common Radionuclides for PET and SPECT
RadionuclideHalf-lifeImaging ModalityCommon Labeling Chemistry
Carbon-11 (¹¹C) 20.4 minPETMethylation using [¹¹C]CH₃I or [¹¹C]CH₃OTf.[7]
Fluorine-18 (¹⁸F) 109.8 minPETNucleophilic substitution with [¹⁸F]fluoride.
Gallium-68 (⁶⁸Ga) 67.7 minPETChelation with DOTA, NOTA, etc.
Copper-64 (⁶⁴Cu) 12.7 hPETChelation with DOTA, NOTA, etc.
Technetium-99m (⁹⁹mTc) 6.0 hSPECTChelation with DTPA, HYNIC, etc.
Indium-111 (¹¹¹In) 2.8 daysSPECTChelation with DTPA, DOTA.
Experimental Protocol 1: Direct Radiolabeling with Carbon-11

This protocol is for labeling this compound via methylation, assuming a suitable precursor is available.

Materials and Reagents:

  • Desmethyl-DB1113 precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron

  • Anhydrous solvent (e.g., DMF, acetone)

  • Base (e.g., NaOH, K₂CO₃)

  • Automated radiosynthesis module

  • HPLC system for purification and analysis

Procedure:

  • Precursor Preparation: Dissolve the desmethyl precursor of this compound in the chosen anhydrous solvent.

  • Radiosynthesis: a. Transfer the precursor solution to the reaction vessel of the automated synthesis module. b. Bubble the cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution at an elevated temperature (e.g., 80-120°C). c. Allow the reaction to proceed for 5-10 minutes.

  • Purification: a. Quench the reaction and inject the crude mixture onto a semi-preparative HPLC column. b. Collect the fraction corresponding to [¹¹C]this compound.

  • Formulation and Quality Control: a. Remove the HPLC solvent and formulate the final product in a sterile, injectable solution (e.g., saline with ethanol). b. Perform quality control tests for radiochemical purity (analytical HPLC), identity, pH, and sterility.

Visualization: Direct Radiolabeling Workflow

Direct_Radiolabeling_Workflow Cyclotron Cyclotron Production C11_Tracer [¹¹C]CH₃I or [¹¹C]CH₃OTf Cyclotron->C11_Tracer Synthesis Automated Radiosynthesis (High Temperature, 5-10 min) C11_Tracer->Synthesis Precursor Desmethyl-DB1113 Precursor Precursor->Synthesis Purification Purification (Semi-Prep HPLC) Synthesis->Purification QC Quality Control Purification->QC Radiolabeled_Product [¹¹C]this compound for PET Imaging QC->Radiolabeled_Product

Caption: Workflow for direct radiolabeling of this compound with Carbon-11.

Experimental Protocol 2: Indirect Radiolabeling with Gallium-68

This protocol involves conjugating this compound with a chelator, followed by radiolabeling with ⁶⁸Ga.

Part A: Conjugation of this compound with a Chelator (e.g., DOTA-NHS ester)

  • Reaction Setup: Follow the procedure for fluorescent labeling, but use a DOTA-NHS ester instead of a fluorescent dye. This will yield this compound-DOTA.

  • Purification and Characterization: Purify the this compound-DOTA conjugate by HPLC and confirm its identity by mass spectrometry.

Part B: Radiolabeling with ⁶⁸Ga

Materials and Reagents:

  • This compound-DOTA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (pH 4.0-4.5)

  • Heating block or microwave synthesizer

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

  • Radiolabeling Reaction: a. Add the this compound-DOTA conjugate (10-50 µg) to a reaction vial. b. Add the sodium acetate buffer to adjust the pH to 4.0-4.5. c. Add the [⁶⁸Ga]GaCl₃ eluate to the vial. d. Heat the reaction mixture at 95°C for 5-10 minutes.

  • Purification: a. Pass the reaction mixture through a C18 SPE cartridge. b. Wash the cartridge with water to remove unreacted ⁶⁸Ga. c. Elute the [⁶⁸Ga]Ga-DOTA-DB1113 with ethanol (B145695).

  • Formulation and Quality Control: a. Dilute the ethanol eluate with saline for injection. b. Perform quality control for radiochemical purity (TLC or HPLC), pH, and sterility.

Visualization: Indirect Radiolabeling Workflow

Indirect_Radiolabeling_Workflow cluster_conjugation Part A: Conjugation cluster_radiolabeling Part B: Radiolabeling This compound This compound-NH₂ Conjugation Conjugation This compound->Conjugation DOTA_NHS DOTA-NHS Ester DOTA_NHS->Conjugation DB1113_DOTA This compound-DOTA Conjugation->DB1113_DOTA Radiolabeling_Reaction Radiolabeling (95°C, 5-10 min) DB1113_DOTA->Radiolabeling_Reaction Generator ⁶⁸Ge/⁶⁸Ga Generator Ga68 [⁶⁸Ga]GaCl₃ Generator->Ga68 Ga68->Radiolabeling_Reaction Purification_SPE Purification (SPE) Radiolabeling_Reaction->Purification_SPE QC_Final Quality Control Purification_SPE->QC_Final Final_Product [⁶⁸Ga]Ga-DOTA-DB1113 QC_Final->Final_Product

Caption: Workflow for indirect radiolabeling of this compound with Gallium-68.

Hypothetical Signaling Pathway for this compound

For illustrative purposes, let's assume this compound is an inhibitor of "Kinase X," a key component in a cancer cell proliferation pathway. Imaging with labeled this compound could be used to assess the level of Kinase X in tumors or to determine if a therapeutic dose of unlabeled this compound is engaging its target.

Visualization: Hypothetical Signaling Pathway

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The successful labeling of a small molecule inhibitor like this compound is a multi-step process that requires careful planning and execution. By selecting the appropriate label and conjugation strategy, researchers can generate powerful imaging tools to study the pharmacology of new drugs. The protocols provided herein offer a solid foundation for developing a robust labeling and imaging workflow for novel small molecule inhibitors, enabling deeper insights into their mechanism of action and facilitating their translation into the clinic.

References

Application Notes and Protocols for Preclinical Evaluation of DB1113

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "DB1113" is not publicly identified in the initial search. Therefore, this document provides a representative experimental design for a hypothetical kinase inhibitor, designated this compound, targeting the PI3K/AKT/mTOR signaling pathway for illustrative purposes. The protocols and data are examples and should be adapted for specific research needs.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining key in vitro and in vivo experimental protocols to assess its therapeutic potential and mechanism of action.

In Vitro Efficacy and Mechanism of Action

Cell Viability Assays

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines with known PI3K pathway activation.

Protocol: MTS Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Data Presentation:

Cell LinePI3K Pathway StatusThis compound IC50 (nM)
MCF-7PIK3CA Mutant15.2
PC-3PTEN Null25.8
A549Wild-type>1000
Apoptosis Assays

Objective: To assess the ability of this compound to induce apoptosis in cancer cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 48 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Data Presentation:

TreatmentCell Line% Apoptotic Cells
Vehicle ControlMCF-75.2
This compound (20 nM)MCF-735.6
Vehicle ControlPC-36.1
This compound (30 nM)PC-342.3
Western Blot Analysis

Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of key downstream effectors in the PI3K/AKT/mTOR pathway.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound for 2-4 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

Data Presentation:

Treatmentp-AKT (Ser473) Levelp-S6K (Thr389) Level
Vehicle Control100%100%
This compound (50 nM)15%22%

In Vivo Efficacy Studies

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol: Xenograft Study

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses) and administer treatment daily via oral gavage.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors for further analysis.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control12500
This compound (10 mg/kg)62550
This compound (30 mg/kg)25080

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical_Workflow InVitro In Vitro Studies CellViability Cell Viability (IC50) InVitro->CellViability Apoptosis Apoptosis Assay InVitro->Apoptosis WesternBlot Western Blot (Mechanism of Action) InVitro->WesternBlot InVivo In Vivo Studies InVitro->InVivo Xenograft Xenograft Model (Efficacy) InVivo->Xenograft Tox Toxicology (Safety) InVivo->Tox Candidate Clinical Candidate Selection Xenograft->Candidate Tox->Candidate

Caption: Experimental workflow for the preclinical evaluation of this compound.

Study_Logic cluster_invitro In Vitro Evidence cluster_invivo In Vivo Confirmation Hypothesis This compound inhibits PI3K and reduces tumor growth A Anti-proliferative effect (IC50) Hypothesis->A B Induction of apoptosis Hypothesis->B C Inhibition of p-AKT and p-S6K Hypothesis->C D Tumor growth inhibition in xenograft model A->D B->D C->D Conclusion This compound is a promising candidate for clinical development D->Conclusion

Caption: Logical framework of the preclinical study design for this compound.

Troubleshooting & Optimization

troubleshooting DB1113 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility issues encountered with DB1113 during their experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation immediately after diluting my this compound DMSO stock into an aqueous buffer. What is the likely cause and what should I do?

A: This is a common issue known as "crashing out" and typically occurs when the kinetic solubility of the compound in the aqueous buffer is exceeded.[1][2] this compound, like many small molecule kinase inhibitors, is hydrophobic, and its solubility dramatically decreases when the percentage of the organic solvent (DMSO) is lowered.[2]

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.[1]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the aqueous buffer to pinpoint the solubility limit.[1][2]

  • Verify DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control to account for any effects of DMSO on your experiment.[3]

Q2: My solution of this compound becomes cloudy over time during my experiment. What could be happening?

A: Cloudiness that develops over time suggests that the compound is slowly precipitating out of solution. This can be influenced by factors such as temperature changes or interactions with other components in your assay medium.[1]

Solutions:

  • Maintain Constant Temperature: Ensure your experiment is conducted at a consistent temperature.[1]

  • Reduce Incubation Time: If experimentally feasible, try to reduce the incubation time to minimize the chance of precipitation.[1]

  • Buffer Composition Review: Examine the components of your assay buffer for anything that might be promoting precipitation.

Q3: I'm seeing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?

A: Yes, poor solubility can lead to an inaccurate effective concentration of the inhibitor in your cell culture medium, resulting in inconsistent experimental outcomes.[1]

Recommendations:

  • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation before and after the experiment.[1]

  • Solubility Test in Media: Perform a solubility test of this compound directly in your specific cell culture medium, as its components can affect solubility.[1]

  • Use of Surfactants: Consider adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer to help keep the inhibitor in solution.[1][2]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A: Kinetic solubility is the concentration of a compound when a precipitate first appears after being rapidly diluted from a stock solution (e.g., DMSO). It often represents a supersaturated state and is influenced by the experimental conditions.[4][5] Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution with excess solid present.[5]

For most in vitro assays where you are diluting from a DMSO stock, kinetic solubility is the more immediately relevant parameter to understand and optimize.[4][5]

Troubleshooting Workflow

Below is a systematic workflow for troubleshooting solubility issues with this compound.

G start Start: this compound Solubility Issue (Precipitation Observed) stock 1. Prepare Fresh, High-Quality 10 mM this compound Stock in 100% DMSO start->stock dilution 2. Dilute Stock into Aqueous Assay Buffer stock->dilution precipitate Precipitation Still Occurs? dilution->precipitate lower_conc 3a. Lower Final this compound Concentration precipitate->lower_conc Yes retest 5. Re-test Solubility and Assay Performance precipitate->retest No add_surfactant 3b. Add Surfactant (e.g., 0.01% Tween-20) to Aqueous Buffer lower_conc->add_surfactant use_cosolvent 3c. Use a Co-solvent (e.g., 1% Ethanol or PEG400) add_surfactant->use_cosolvent check_ph 4. Adjust Buffer pH (if this compound is ionizable) use_cosolvent->check_ph check_ph->retest success Issue Resolved retest->success

Caption: A workflow for troubleshooting initial solubility issues with this compound.

Quantitative Data Summary

The following tables provide hypothetical solubility data for this compound to serve as a reference. Actual experimental results may vary.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

SolventSolubility (µg/mL)Method
Water< 1Shake-Flask
PBS (pH 7.4)1.5Shake-Flask
DMSO> 5000Thermodynamic
Ethanol120Thermodynamic
Methanol1800Thermodynamic
PEG400850Thermodynamic
Propylene Glycol350Thermodynamic

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

Buffer System (pH 7.4)AdditiveKinetic Solubility (µM)
50 mM HEPES0.5% DMSO5
50 mM HEPES1% DMSO12
50 mM HEPES, 0.5% DMSO0.01% Tween-2025
50 mM HEPES, 0.5% DMSO1% Ethanol18

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Compound Handling: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture absorption.

  • Solvent Addition: Add a precise volume of 100% anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. DMSO is hygroscopic, so proper sealing is crucial.[3]

Protocol 2: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method rapidly assesses the kinetic solubility of a compound.[1]

  • Materials:

    • This compound in 100% DMSO (10 mM stock).

    • Aqueous buffer of interest (e.g., PBS, pH 7.4).

    • 96-well clear bottom plate.

    • Nephelometer or plate reader capable of measuring light scattering.

  • Methodology:

    • Prepare a serial dilution of the this compound DMSO stock in 100% DMSO in a separate plate.

    • In the 96-well assay plate, add the aqueous buffer.

    • Transfer a small volume (e.g., 1-2 µL) of the serially diluted DMSO stock into the aqueous buffer to achieve the desired final concentrations. Include buffer-only and DMSO-only controls.

    • Mix the plate gently and incubate at room temperature for 1-2 hours.

    • Measure the light scattering in each well using a nephelometer.

  • Data Analysis:

    • An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

This compound Target Pathway (Hypothetical)

Assuming this compound is a novel inhibitor of the EGFR signaling pathway, a common target for kinase inhibitors, the following diagram illustrates its potential mechanism of action.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway, the hypothetical target of this compound.

References

optimizing DB1113 dosage and concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of DB1113, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line. A typical starting range for a novel EGFR inhibitor like this compound would be from 0.01 µM to 10 µM. Based on preliminary data, the IC50 of this compound in most sensitive cell lines is expected to be in the nanomolar range.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For in vitro use, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For final experimental concentrations, the DMSO stock should be further diluted in cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no efficacy observed 1. Sub-optimal concentration of this compound.2. Cell line is not dependent on EGFR signaling.3. Incorrect preparation or storage of this compound.1. Perform a dose-response experiment to determine the IC50 in your cell line.2. Confirm the EGFR expression and activation status of your cell line via Western blot or other methods.3. Prepare fresh this compound stock solution and ensure proper storage conditions.
High background signal in assays 1. High concentration of DMSO in the final medium.2. Contamination of cell culture.1. Ensure the final DMSO concentration is below 0.1%.2. Perform routine checks for mycoplasma and other contaminants.
Inconsistent results between experiments 1. Variation in cell seeding density.2. Inconsistent incubation times.3. Degradation of this compound.1. Maintain consistent cell seeding densities across all experiments.2. Standardize all incubation times for drug treatment and assays.3. Use freshly prepared dilutions of this compound for each experiment.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeEGFR StatusIC50 (nM)
A549Non-Small Cell Lung CancerWild-Type850
HCC827Non-Small Cell Lung CancerExon 19 Deletion15
NCI-H1975Non-Small Cell Lung CancerL858R & T790M2500
MCF-7Breast CancerLow Expression>10000

Experimental Protocols

Protocol: Cell Viability Assay using MTT

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate1 Incubate (24 hours) seed_cells->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (72 hours) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4 hours) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (IC50 Calculation) read_plate->analyze end End analyze->end

Caption: Workflow for determining cell viability using an MTT assay.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available scientific data could be found for a compound designated "DB1113." The following information is based on a hypothetical scenario where this compound is a novel preclinical kinase inhibitor targeting "Kinase X." This guide addresses common pitfalls and experimental queries applicable to typical small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound powder/solution has poor solubility in aqueous buffers. What can I do?

A1: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[1] Consider the following strategies:

  • Solvent Choice: Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (ideally <0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity or artifacts.[1][2][3] Always include a vehicle-only control in your experiments.[2][3]

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[1][2] Try adjusting the buffer pH to a range where this compound is more soluble, but ensure the pH is compatible with your assay system.

  • Sonication: Gentle warming or sonication can help dissolve the compound, but use these methods with caution as they may degrade the molecule.[2]

  • Fresh Preparations: Do not use solutions that have precipitated. If you observe precipitation upon thawing a stock, centrifuge the vial to pellet the solid before preparing a fresh dilution.[3]

Q2: I am observing inconsistent IC50 values for this compound between different experimental batches. What are the likely causes?

A2: Inconsistent results can stem from several factors:[1]

  • Compound Stability: Small molecules can degrade when exposed to light, repeated freeze-thaw cycles, or stored improperly.[1][4] Store stock solutions at -20°C or -80°C in amber vials or foil-wrapped tubes.[4] Prepare fresh working dilutions for each experiment.[1]

  • Cell Culture Variables: Differences in cell passage number, confluency, and serum batches can significantly alter a cell's response to a drug.[1] Standardize your cell culture protocols and regularly test for mycoplasma contamination.

  • Assay Conditions: Ensure that incubation times, reagent concentrations, and instrument settings are consistent across all experiments. Calibrate pipettes regularly.[1]

Q3: The cellular IC50 of this compound is much higher than its biochemical IC50. Why is there a discrepancy?

A3: This is a common observation for kinase inhibitors.[2][5] Several factors can contribute to this difference:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.[2][6]

  • Intracellular ATP Concentration: Biochemical kinase assays are often run at low ATP concentrations.[2][6] Inside a cell, the ATP concentration is much higher, meaning this compound (as an ATP-competitive inhibitor) faces more competition, which increases the apparent IC50.[2][6]

  • Efflux Pumps: Cancer cells can actively pump the inhibitor out using transporters like P-glycoprotein, reducing its intracellular accumulation.[2][6]

  • Protein Binding: The inhibitor may bind to plasma proteins in the culture medium or other intracellular proteins, reducing the free concentration available to bind Kinase X.[2]

Q4: How can I determine if the cellular effects I'm seeing are truly from inhibiting Kinase X or are due to off-target effects?

A4: Distinguishing on-target from off-target effects is critical.[1][2]

  • Rescue Experiments: The gold standard is to perform a rescue experiment. Overexpressing a drug-resistant mutant of Kinase X should reverse the cellular phenotype if the effect is on-target.[1][6]

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the same phenotype.[2]

  • Use a Structurally Unrelated Inhibitor: Confirm the phenotype using a different inhibitor that targets Kinase X but has a distinct chemical structure.[1][2]

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify other potential targets.[6][7][8]

Troubleshooting Guides

Issue 1: No or Weak Signal in Western Blot for Phospho-Kinase X Substrate
Possible Cause Troubleshooting Step Rationale
Sample Preparation Add phosphatase inhibitors to your lysis buffer immediately before use.[9][10] Keep samples on ice at all times.[9][10]Phosphatases are rapidly released upon cell lysis and can dephosphorylate your target protein, leading to signal loss.[10]
Blocking Step Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk.[9][10][11]Milk contains casein, a phosphoprotein, which can cause high background noise when using phospho-specific antibodies.[9][10]
Antibody Incubation Ensure your primary antibody is validated for the application and use the recommended dilution. Incubate overnight at 4°C.[9][11]Phospho-specific antibodies can be sensitive to incubation conditions.
Insufficient Stimulation Ensure that the signaling pathway is adequately stimulated to induce phosphorylation of the substrate. Run a positive control if available.[9][12]The phosphorylation event may be transient or require a specific stimulus (e.g., growth factor) to be detectable.
Buffer Choice Avoid using phosphate-buffered saline (PBS) for antibody dilutions or washes. Use Tris-buffered saline (TBST) instead.[12]Phosphate ions in PBS can compete with the antibody for binding to the phospho-epitope.[12]
Issue 2: High Variability in Cell Viability (MTS/MTT) Assays
Possible Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling.Uneven cell distribution across the 96-well plate is a major source of variability.
Edge Effects Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.Evaporation from outer wells can concentrate media components and affect cell growth, leading to skewed results.
Solvent Toxicity Ensure the final DMSO concentration is consistent across all wells (including "untreated" controls) and is below 0.5%.[1][3]High concentrations of DMSO can be toxic to cells and confound results.[3]
Compound Instability Prepare fresh serial dilutions of this compound for each experiment from a stable, frozen stock.[1]The compound may degrade in culture medium over the course of the experiment.
Incorrect Normalization Ensure you are subtracting the absorbance reading from "no cell" blank wells from all other readings.This corrects for background absorbance from the medium and assay reagents.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Kinase Target This compound IC50 (nM)
Kinase X4.4
Kinase Y (related)350
Kinase Z (unrelated)> 10,000
Table 2: Recommended Concentration Ranges for Cell-Based Assays

Note: Optimal concentrations are cell-line dependent and should be determined empirically.

Assay Type Starting Concentration Range Typical Treatment Duration
Target Inhibition (Western Blot)10 nM - 1 µM1 - 4 hours
Cell Viability (MTS/MTT)100 nM - 50 µM48 - 72 hours
Apoptosis Assay100 nM - 10 µM24 - 48 hours

Experimental Protocols

Protocol 1: Cell Viability MTS Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank (no cells) wells. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Phospho-Substrate Inhibition
  • Cell Treatment: Plate cells and allow them to adhere. Starve cells (if necessary) and then treat with this compound at various concentrations for 1-4 hours. Stimulate with the appropriate growth factor for 15-30 minutes before harvesting.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer freshly supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add an equal volume of 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[9][11]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run under standard conditions.[9][11]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][11]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Substrate Y) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[9][11]

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Washing: Repeat the wash step.

  • Detection: Perform detection using an ECL reagent and image the blot.[11]

  • Stripping & Re-probing: To normalize for protein loading, the blot can be stripped and re-probed for the total substrate protein or a housekeeping protein like GAPDH.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation GF Growth Factor GF->Receptor Binds This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase X.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckCompound Check Compound Stability & Storage Start->CheckCompound CheckCells Standardize Cell Culture Conditions Start->CheckCells CheckAssay Verify Assay Parameters Start->CheckAssay NewStock Prepare Fresh Stock & Working Dilutions CheckCompound->NewStock MycoTest Test for Mycoplasma CheckCells->MycoTest Calibrate Calibrate Pipettes & Check Reagents CheckAssay->Calibrate ReRun Re-run Experiment NewStock->ReRun MycoTest->ReRun Calibrate->ReRun Success Consistent Results ReRun->Success

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Improving the Stability of Small Molecules in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "DB1113" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing inconsistent results in my assays. Could this be a stability issue?

A1: Inconsistent results are a common indicator of compound instability. Degradation of the compound over the course of an experiment or during storage can lead to a decrease in its effective concentration, resulting in poor reproducibility. It is crucial to assess the stability of your compound under your specific experimental conditions.

Q2: What are the primary reasons a small molecule like this compound might be unstable in a solution?

A2: The instability of a small molecule in solution can be attributed to several factors:

  • Chemical Degradation: This includes processes like hydrolysis (reaction with water), oxidation (reaction with oxygen), and photodecomposition (degradation upon exposure to light). The chemical structure of your compound will determine its susceptibility to these processes.

  • Physical Instability: This primarily relates to poor solubility. A compound may precipitate out of solution over time, especially when diluted from a high-concentration stock (e.g., in DMSO) into an aqueous buffer. This precipitation can be mistaken for degradation.[1][2]

  • Adsorption: The compound may adsorb to the surfaces of plasticware (e.g., tubes, pipette tips, and microplates), reducing the amount of compound available in the solution.[1]

Q3: How can I determine if my compound is degrading or precipitating?

A3: A combination of visual inspection and analytical methods can help distinguish between degradation and precipitation. Visually, precipitation will appear as cloudiness or solid particles in the solution. To confirm, you can centrifuge the sample; if a pellet forms, precipitation has likely occurred. To assess chemical degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to monitor the concentration of the parent compound and detect the appearance of degradation products over time.

Troubleshooting Guide

Issue 1: Precipitate forms after diluting DMSO stock into aqueous buffer.

This is a common issue for hydrophobic small molecules which have good solubility in organic solvents like DMSO but poor solubility in aqueous solutions.

Potential Cause Suggested Solution(s)
Exceeded Aqueous Solubility Decrease the final concentration of the compound in the aqueous buffer.[2] Determine the kinetic solubility of your compound in the specific buffer to identify the maximum achievable concentration.[2]
Insufficient Co-solvent Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assay components. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays and always include a vehicle control.[2]
pH-dependent Solubility For ionizable compounds, the pH of the buffer can significantly impact solubility.[2] Experiment with a range of pH values to find the optimal condition for your compound's solubility.
Issue 2: Loss of compound activity over time in an aqueous solution.

This suggests that the compound is chemically degrading in the experimental buffer.

Potential Cause Suggested Solution(s)
Hydrolysis If your compound contains functional groups susceptible to hydrolysis (e.g., esters, amides), adjust the pH of the buffer to a range where the compound is more stable. Hydrolysis can be catalyzed by acidic or basic conditions.[1]
Oxidation For compounds sensitive to oxidation, consider adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the buffer.[1] Additionally, preparing solutions and running experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]
Photodecomposition Protect the solution from light by using amber vials or covering the containers with aluminum foil.
General Degradation Degradation reactions are often temperature-dependent. Storing stock solutions at low temperatures (e.g., -20°C or -80°C) and performing experiments on ice or at a reduced temperature can slow down degradation.[1] The most reliable approach is often to prepare solutions fresh before each experiment.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method to determine the kinetic solubility of a compound in an aqueous buffer.

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any signs of precipitation. A nephelometer or a plate reader capable of measuring light scattering can be used for a more quantitative assessment.

  • Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show precipitation) is the approximate kinetic solubility of your compound under these conditions.[2]

Protocol 2: Chemical Stability Assessment using HPLC

This protocol outlines a basic procedure to evaluate the chemical stability of a compound in a specific solution over time.

  • Prepare Initial Sample (T=0): Prepare a solution of your compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.[2] Analyze this sample by HPLC to determine the initial peak area of your compound.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution, quench it as described in step 1, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_stability Stability Assessment A Prepare 10 mM Stock in 100% DMSO B Dilute Stock to Final Concentration in Aqueous Buffer A->B C Incubate at Desired Temperature (e.g., 37°C) B->C D Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench Reaction with Cold Acetonitrile D->E F Analyze by HPLC E->F

Caption: Workflow for assessing the chemical stability of a small molecule.

troubleshooting_logic A Inconsistent Assay Results B Is there visible precipitate? A->B C Address Solubility Issues: - Lower concentration - Adjust co-solvent - Optimize pH B->C Yes D Assess Chemical Degradation (e.g., via HPLC) B->D No E Is the compound degrading? D->E F Address Degradation: - Control temperature - Add antioxidants - Protect from light - Adjust pH E->F Yes G Consider other factors: - Adsorption to plastic - Assay interference E->G No

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Reducing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of small molecule inhibitors like DB1113. Our goal is to help you ensure the specificity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translational success in clinical settings.[1][2] Minimizing these effects is crucial for accurate interpretation of data and the development of safe and effective therapeutics.

Q2: I'm observing a phenotype with this compound. How can I be sure it's an on-target effect?

A2: It is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target. A multi-pronged approach is recommended, including using structurally different inhibitors for the same target and employing genetic validation methods.[2] If a different inhibitor for the same target does not produce the same phenotype, or if the phenotype persists after the target protein is genetically knocked out or knocked down, it is likely an off-target effect.[1]

Q3: What are some initial steps I can take to minimize off-target effects in my experimental design?

A3: Proactive measures can significantly reduce the likelihood of off-target effects. These include:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1][2]

  • Use Control Compounds: Include a structurally similar but inactive analog of your inhibitor as a negative control.[1] This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Selectivity Profiling: If possible, choose inhibitors that have been well-characterized and are known to be highly selective for your target.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Varying expression levels of the on-target or off-target proteins.1. Confirm target protein expression levels in all cell lines using methods like Western Blot or qPCR.[1]2. Perform a dose-response curve for this compound in each cell line to determine the optimal concentration.
Observed phenotype does not match known function of the target. The phenotype may be due to an off-target effect.1. Validate the on-target effect using a secondary, structurally distinct inhibitor for the same target.2. Perform genetic validation (e.g., CRISPR/Cas9 knockout or siRNA knockdown) of the target protein.[1] The phenotype should be recapitulated with genetic perturbation if it is on-target.
High cellular toxicity at effective concentrations. Off-target binding may be disrupting essential cellular pathways.1. Lower the concentration of this compound and shorten the treatment duration.2. Use a more selective inhibitor if available.3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Lowest Effective Concentration

Objective: To identify the lowest concentration of this compound that elicits the desired on-target effect while minimizing off-target binding.

Methodology:

  • Cell Plating: Seed cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 10 µM down to 1 nM.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time based on the expected kinetics of the target pathway.

  • Assay: Perform the relevant functional assay to measure the on-target effect (e.g., phosphorylation of a downstream substrate, gene expression changes, or a phenotypic outcome).

  • Data Analysis: Plot the response against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.

Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout

Objective: To confirm that the phenotype observed with this compound is a direct result of inhibiting the intended target.

Methodology:

  • Guide RNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cells.

  • Selection and Clonal Isolation: If the plasmid contains a selection marker, select for transfected cells. Isolate single-cell clones by limiting dilution or FACS.[2]

  • Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot or qPCR.[2]

  • Phenotypic Analysis: Perform the same phenotypic assay on the knockout clones that was used with this compound. A similar phenotype in the knockout cells compared to the this compound-treated cells provides strong evidence for on-target activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to its intended target in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[1][2]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[1][2] The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein at each temperature using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Workflows and Pathways

Experimental_Workflow_for_Off_Target_Validation cluster_Initial_Screening Initial Screening cluster_Validation_Strategies Validation Strategies cluster_Conclusion Conclusion A Phenotypic Observation with this compound B Dose-Response Curve A->B C Genetic Validation (CRISPR/siRNA) A->C D Target Engagement (CETSA) A->D E Orthogonal Inhibitor Testing A->E F On-Target Effect Confirmed B->F G Off-Target Effect Suspected B->G C->F C->G D->F D->G E->F E->G

Caption: Workflow for validating on-target vs. off-target effects.

Troubleshooting_Logic_Tree cluster_Investigation Investigation Start Start: Unexpected Phenotype or Toxicity Q1 Is the phenotype consistent across multiple cell lines? Start->Q1 A1_Yes Proceed to further validation Q1->A1_Yes Yes A1_No Action: Check target expression levels. Perform cell line-specific dose-response. Q1->A1_No No Q2 Does a structurally different inhibitor for the same target show the same phenotype? A1_Yes->Q2 A2_Yes Suggests on-target effect Q2->A2_Yes Yes A2_No Suggests off-target effect Q2->A2_No No Q3 Does genetic knockdown/knockout of the target recapitulate the phenotype? A2_Yes->Q3 A3_Yes Strongly suggests on-target effect Q3->A3_Yes Yes A3_No Strongly suggests off-target effect Q3->A3_No No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Synthesis and Purification of DB1113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of DB1113.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can originate from several sources throughout the manufacturing process. These include:

  • Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.[1]

  • Process-Related Impurities: These are byproducts formed during the chemical reactions. Incomplete or side reactions are common culprits.[]

  • Reagents and Catalysts: Residual chemicals, such as catalysts or reagents used to drive the reaction, may remain in the final product if not completely removed.[1]

  • Solvents: Trace amounts of organic solvents used during the reaction or crystallization steps can persist.

  • Degradation Products: this compound may degrade over time due to exposure to light, heat, moisture, or air, forming new impurities.[1]

Q2: How can I determine the purity of my this compound sample?

A2: The purity of this compound should be assessed using multiple analytical techniques to ensure accuracy. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying the purity of small molecules and separating impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the structure of this compound and detecting impurities.[3][4][5] By integrating the peaks corresponding to this compound and any impurities, a quantitative purity assessment can be made.[5][6][7]

  • Mass Spectrometry (MS): This technique helps to confirm the molecular weight of this compound and identify the mass of any impurities.

  • Elemental Analysis: This method determines the percentage of carbon, hydrogen, nitrogen, and other atoms in the sample, which can be compared to the theoretical values for pure this compound.

Q3: What is the recommended storage procedure for this compound to prevent degradation?

A3: To ensure the stability of this compound, proper storage is crucial. While specific conditions depend on the compound's properties, general best practices include:

  • Temperature: Store at a controlled, cool temperature, often refrigerated or frozen, based on stability studies.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Atmosphere: If this compound is sensitive to air or moisture, store it under an inert atmosphere, such as argon or nitrogen.

  • Solvent: Be mindful of the solvent used for storage, as it can affect the stability of the compound.

Troubleshooting Guides

Synthesis of this compound

Problem: The reaction to synthesize this compound is not proceeding or is giving a low yield.

Possible Cause Troubleshooting Step
Reagent Quality Ensure reagents are pure and dry. Impurities or water in reagents or solvents can inhibit the reaction.[8]
Reaction Temperature Verify the reaction temperature. Some reactions require precise temperature control.
Incorrect Stoichiometry Double-check the molar ratios of your reactants. Using an excess of one reagent can sometimes drive the reaction to completion.
Catalyst Inactivity If a catalyst is used, ensure it is active. Some catalysts are air-sensitive or degrade over time.
Mixing Issues For heterogeneous reactions, ensure adequate stirring to facilitate interaction between reactants.
Reaction Time The reaction may require more time to reach completion. Monitor the reaction progress using TLC or HPLC.

Problem: The final product is not what was expected.

Possible Cause Troubleshooting Step
Incorrect Reaction Pathway An unexpected side reaction may be occurring. Re-evaluate the reaction mechanism and conditions.
Rearrangement The product may have undergone a molecular rearrangement. Analyze the product structure carefully using NMR and MS.
Isomerization The reaction may have produced a different isomer of this compound.
Purification of this compound

Problem: Difficulty purifying this compound using flash column chromatography.

Possible Cause Troubleshooting Step
Compound is not eluting The solvent system may not be polar enough. Try a more polar eluent. Your compound may have decomposed on the silica (B1680970) gel.[9]
Poor separation of product and impurities The solvent system is not optimal. Perform a thorough TLC analysis with different solvent systems to find one that provides good separation.
Mixed fractions after the column The column may have been overloaded with the sample. Use a larger column or less sample. The column may not have been packed properly, leading to channeling.[10]
Compound is very polar and stays at the baseline Consider using a more polar stationary phase, like alumina, or reverse-phase chromatography.[9]

Problem: this compound is not crystallizing or is "oiling out".

Possible Cause Troubleshooting Step
Solvent system is not suitable Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble when hot but insoluble when cold.[11]
Presence of impurities Impurities can inhibit crystallization. Try to further purify the compound before attempting crystallization.
Cooling rate is too fast Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the formation of an oil or amorphous solid.
Supersaturation is too high If the solution is too concentrated, the compound may precipitate as an oil. Try using a more dilute solution.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Synthesis Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
80126592.1
10088295.5
12067590.3

Table 2: Comparison of Purification Methods for this compound

Purification MethodPurity by HPLC (%)Recovery Yield (%)
Flash Chromatography96.285
Crystallization99.170
Preparative HPLC>99.560

Experimental Protocols

General Protocol for the Synthesis of this compound (Hypothetical)
  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add starting material A (1.0 eq) and solvent (10 mL/g of A).

  • Begin stirring and add reagent B (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or HPLC.

  • After the reaction is complete (typically 8 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol for Purification of this compound by Crystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis_Workflow start Start: Reagents & Solvents reaction Reaction Setup (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring monitoring->reaction If incomplete workup Aqueous Workup & Extraction monitoring->workup If complete drying Drying & Concentration workup->drying crude Crude this compound drying->crude

Caption: A generalized workflow for the synthesis of this compound.

Purification_Workflow crude Crude this compound chromatography Flash Column Chromatography crude->chromatography fractions Collect & Analyze Fractions (TLC/HPLC) chromatography->fractions combine Combine Pure Fractions & Concentrate fractions->combine crystallization Crystallization combine->crystallization pure Pure this compound (>99%) crystallization->pure

Caption: A typical purification workflow for obtaining high-purity this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results for DB1113

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DB1113. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. Our goal is to help you achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how could this contribute to varied experimental outcomes?

A1: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The pleiotropic effects of this pathway across different cell lines and tumor types can lead to varied responses. Inconsistencies can arise from differences in the basal activation state of this pathway in your specific cell model.

Q2: My IC50 value for this compound varies significantly between experiments. What are the likely causes?

A2: Fluctuations in IC50 values are a common issue and can stem from several factors including:

  • Cell-based variability : Cell passage number, cell density at the time of treatment, and overall cell health can significantly impact results.[1][2]

  • Reagent and compound handling : Inconsistent preparation of this compound stock solutions, improper storage, or errors in serial dilutions can lead to variability.

  • Assay conditions : Variations in incubation times, serum concentration in the media, and plate reader settings can all contribute to inconsistent readings.

Q3: I am observing a discrepancy between results from my cell viability assay (e.g., MTT or CellTiter-Glo) and direct cell counting after this compound treatment. Why might this be?

A3: This is a known phenomenon. Assays like MTT measure metabolic activity, which may not always directly correlate with cell number.[3] this compound, by inhibiting the PI3K/Akt/mTOR pathway, can induce a state of cellular senescence or metabolic quiescence without necessarily causing immediate cell death. Therefore, you might observe a decrease in metabolic activity (and thus a lower reading in your viability assay) without a corresponding drop in cell count.

Q4: How can I be sure that this compound is stable in my cell culture media over the course of a long-term experiment?

A4: The stability of any compound in culture media can be a concern. To assess this, you can perform a stability study. This involves incubating this compound in your complete cell culture media at 37°C for the duration of your longest experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the media and analyze the concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

High variability across technical replicates is a common source of inconsistent data. Use the following guide to troubleshoot this issue.

Troubleshooting Workflow for High Replicate Variability

G A High Variability Detected B Review Pipetting Technique A->B C Check for Edge Effects A->C D Assess Cell Plating Uniformity A->D E Problem Resolved? B->E C->E D->E F Implement Automated Liquid Handling E->F No G Use Plate Sealers & Humidified Incubator E->G No H Optimize Seeding Protocol E->H No I Contact Support E->I Yes F->I G->I H->I

A workflow for troubleshooting high variability in replicate wells.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For multi-well plates, be consistent with the timing and manner of liquid addition to each well.[3]
Edge Effects Evaporation from wells on the periphery of a microplate can alter concentrations.[4] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[3] Using plate sealers can also minimize evaporation.
Non-uniform Cell Seeding Ensure a homogenous single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.[3]
Compound Precipitation Visually inspect your this compound stock and working solutions for any signs of precipitation. If observed, you may need to adjust your solvent or preparation method.
Issue 2: Batch-to-Batch Variability in Potency

Experiencing different IC50 values when using a new batch of this compound can be frustrating. Here’s how to address it.

Troubleshooting Workflow for Batch-to-Batch Variability

G A New Batch of this compound Shows Different Potency B Confirm Compound Identity & Purity A->B C Standardize Solution Preparation A->C D Check Cell Line Authenticity & Passage Number A->D E Compare with a Reference Batch B->E F Contact Supplier for Certificate of Analysis B->F G Create & Follow a Strict SOP for Dilutions C->G H Use Low Passage, Authenticated Cells D->H I Problem Persists? E->I F->I G->I H->I J Contact Support I->J Yes

A logical approach to addressing batch-to-batch variability of this compound.

Data Comparison Table for Batch Analysis

Parameter Batch A (Reference) Batch B (New) Expected Outcome
Purity (by HPLC) 99.5%99.6%>98%
IC50 in MCF-7 cells 50 nM150 nMWithin 2-fold of reference
Solubility in DMSO 100 mM100 mMClear solution at specified concentration
Appearance White crystalline solidWhite crystalline solidConsistent physical appearance

Experimental Protocols

Protocol 1: Standardized Cell Viability Assay (using CellTiter-Glo®)

This protocol is designed to minimize variability in cell viability measurements when testing this compound.

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 A Prepare Single-Cell Suspension B Seed Cells in 96-well Plate A->B C Incubate for 24h B->C D Prepare Serial Dilutions of this compound E Add this compound to Cells D->E F Incubate for 72h E->F G Equilibrate Plate & Reagent to Room Temp H Add CellTiter-Glo® Reagent G->H I Measure Luminescence H->I

A standardized workflow for assessing cell viability with this compound.

Methodology

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Prepare a single-cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a white, clear-bottom 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to generate 2X working concentrations.

    • Remove the old media from the cells and add 100 µL of the appropriate this compound dilution or vehicle control.

    • Incubate for the desired time period (e.g., 72 hours).

  • Assay Readout:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol verifies that this compound is engaging its target pathway.

Methodology

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K

The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Method Validation for DB1113 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method validation of DB1113 quantification, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it necessary for this compound quantification?

A1: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] For this compound, this ensures that the chosen method for quantification consistently and accurately measures the concentration of the compound, which is a critical requirement for regulatory submissions and to ensure product quality and safety.[1][2][4]

Q2: What are the key parameters to consider during the validation of an analytical method for this compound?

A2: The key parameters to consider during validation include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[4][5]

Q3: When should revalidation of the analytical method for this compound be performed?

A3: Revalidation of the analytical method for this compound may be necessary in several instances, such as changes in the synthesis of the drug substance, changes in the composition of the finished product, or significant modifications to the analytical procedure.

Q4: What are the typical regulatory guidelines to follow for the method validation of this compound?

A4: The most widely accepted guidelines are the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[6] Additionally, guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) should be considered.[2][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound to an expected concentration within the working standard range.

Method Validation Experiments

Specificity

Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present.

Methodology:

  • Analyze a blank sample (matrix without this compound).

  • Analyze a sample of this compound reference standard.

  • Analyze a sample spiked with known impurities or degradation products.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

Methodology:

  • Prepare at least five concentrations of the this compound reference standard.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

Example Linearity Data:

Concentration (µg/mL)Peak Area (n=3)
115,234
10151,987
25378,945
50755,123
751,132,890
1001,510,567
Correlation Coefficient (r²) 0.9998
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Methodology:

  • Prepare samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each concentration in triplicate.

  • Calculate the percentage recovery for each sample.

Example Accuracy Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
40 (80%)39.899.5
50 (100%)50.3100.6
60 (120%)59.599.2
Average Recovery (%) 99.77
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Methodology:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results.

Example Precision Data:

ReplicateRepeatability (Peak Area)Intermediate Precision (Peak Area)
1754,321758,901
2756,789755,432
3753,987759,123
4755,123756,789
5757,456754,987
6754,876757,345
Mean 755,425 757,096
RSD (%) 0.18% 0.25%

Troubleshooting Guides

Common HPLC Issues in this compound Quantification
IssuePotential CauseRecommended Solution
No Peaks - Detector lamp is off- Incorrect detector settings- No sample injected- Turn on the detector lamp- Verify detector settings- Check the autosampler and injection needle
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use high-purity solvents- Clean the system and injector- Inject a blank run
Peak Tailing - Column degradation- Sample overload- Inappropriate mobile phase pH- Replace or regenerate the column- Reduce sample concentration- Adjust mobile phase pH
Peak Fronting - Sample solvent incompatible with mobile phase- Column void- Dissolve the sample in the mobile phase- Replace the column
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Fluctuating temperature- Degas the mobile phase and purge the system[8]- Clean the detector cell- Use a column oven for temperature control
Inconsistent Retention Times - Inconsistent mobile phase composition- Fluctuating flow rate- Column not equilibrated- Prepare fresh mobile phase- Check the pump for leaks or bubbles- Increase column equilibration time

Visualizations

experimental_workflow cluster_prep Preparation cluster_validation Method Validation Experiments cluster_analysis Data Analysis & Reporting cluster_approval Finalization prep_protocol Develop Validation Protocol prep_standards Prepare Standards & Samples prep_protocol->prep_standards specificity Specificity prep_standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data vs. Acceptance Criteria robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report qa_review QA/Regulatory Review validation_report->qa_review final_approval Final Approval qa_review->final_approval

Caption: Workflow for this compound Analytical Method Validation.

troubleshooting_workflow cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Chromatographic Issue Identified pressure_high High Pressure? start->pressure_high peak_shape Poor Peak Shape? start->peak_shape baseline_issue Baseline Noise/Drift? start->baseline_issue pressure_low Low Pressure? pressure_high->pressure_low Yes/No check_blockage Check for Blockages (frit, column, tubing) pressure_high->check_blockage Yes/No check_leak Check for Leaks (fittings, seals) pressure_low->check_leak resolve Issue Resolved check_blockage->resolve check_leak->resolve check_column Inspect Column (overload, degradation) peak_shape->check_column Yes check_mobile_phase Optimize Mobile Phase (pH, composition) peak_shape->check_mobile_phase Yes check_column->resolve check_mobile_phase->resolve degas_mp Degas Mobile Phase baseline_issue->degas_mp Yes clean_detector Clean Detector Cell baseline_issue->clean_detector Yes degas_mp->resolve clean_detector->resolve

Caption: Troubleshooting Logic for HPLC Analysis.

References

Technical Support Center: Enhancing the Bioavailability of DB1113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of DB1113.

I. Troubleshooting Guides

This section offers solutions to common problems that may arise during the formulation and in vitro/in vivo testing of this compound.

Issue 1: Poor Dissolution of this compound in Aqueous Buffers

  • Question: My this compound powder is not dissolving in standard physiological buffers (e.g., PBS, pH 7.4) for my in vitro assays. What can I do?

  • Answer: this compound is a large and complex molecule with a high molecular weight, which often leads to poor aqueous solubility. Here are several approaches to improve its dissolution:

    • Co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) first, and then slowly adding the aqueous buffer to the desired final concentration. Be mindful of the final solvent concentration, as high levels can affect cell viability in in vitro studies.

    • pH Adjustment: Investigate the pH-solubility profile of this compound. Since it has multiple nitrogen-containing functional groups, its solubility may be significantly influenced by pH. Test a range of pH values to identify the optimal pH for dissolution.

    • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used at low concentrations (typically below 1%) to increase the solubility of hydrophobic compounds by forming micelles.

    • Sonication: Gentle sonication can help to break down powder aggregates and facilitate dissolution.

Issue 2: Low Permeability of this compound in Caco-2 Permeability Assays

  • Question: I am observing very low apparent permeability (Papp) values for this compound in my Caco-2 cell monolayer experiments, suggesting poor intestinal absorption. How can I address this?

  • Answer: The high molecular weight and structural complexity of this compound can limit its ability to cross cellular membranes. Consider the following strategies:

    • Formulation with Permeation Enhancers: Investigate the use of well-characterized permeation enhancers. These can be co-administered with this compound to transiently open the tight junctions between Caco-2 cells.

      • Note: The choice and concentration of a permeation enhancer need to be carefully optimized to avoid cytotoxicity.

    • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its transport across the intestinal epithelium. The lipid carrier can be absorbed through lymphatic pathways, bypassing the portal circulation.

    • Efflux Pump Inhibition: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-incubation with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your Caco-2 assay can confirm this. If it is a substrate, formulation strategies to inhibit P-gp in vivo could be explored.

Issue 3: High Variability in Pharmacokinetic (PK) Data in Animal Studies

  • Question: My in vivo PK studies in rodents are showing high inter-animal variability in the plasma concentrations of this compound after oral administration. What could be the cause and how can I improve consistency?

  • Answer: High variability in oral PK data for poorly soluble compounds is common and can be attributed to several factors:

    • Inconsistent Dissolution in the GI Tract: The dissolution rate of your formulation may be highly dependent on the local environment of the gastrointestinal tract (e.g., pH, presence of food).

      • Solution: Develop a more robust formulation. Amorphous solid dispersions or nanoparticle formulations can significantly improve dissolution consistency.

    • Food Effects: The presence or absence of food can dramatically alter the bioavailability of some drugs.

      • Solution: Standardize the feeding schedule of your study animals. Conduct pilot studies in both fasted and fed states to understand the impact of food.

    • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall and/or liver.

      • Solution: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify the primary metabolic pathways. If metabolism is extensive, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) might help to reduce first-pass metabolism.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of specific kinase proteins within cells.[1][2] Like many PROTACs and other large molecules, this compound has a high molecular weight (1144.31 g/mol ) and a complex chemical structure (C₅₉H₆₈F₃N₁₃O₆S), which often lead to poor aqueous solubility and low membrane permeability.[1] These properties are significant hurdles for achieving adequate oral bioavailability, which is the fraction of an orally administered drug that reaches the systemic circulation.[3][4]

Q2: What are the initial steps to assess the bioavailability of this compound?

A2: A stepwise approach is recommended:

  • Determine Physicochemical Properties: Characterize the aqueous solubility of this compound at different pH values. Also, determine its lipophilicity (LogP).

  • In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to estimate the intestinal permeability of this compound.

  • In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to assess the metabolic stability of this compound.

  • Pilot In Vivo Pharmacokinetic (PK) Study: Administer this compound intravenously (IV) and orally (PO) to a small group of animals (e.g., mice or rats) to determine its absolute bioavailability and key PK parameters.

Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A3: Several established techniques can be employed:

  • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[4][5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[4]

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract, and solid lipid nanoparticles (SLNs).[4] These are particularly useful for highly lipophilic compounds.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[3]

III. Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueSignificance for Bioavailability
Molecular Weight1144.31 g/mol High MW can negatively impact permeability.
Aqueous Solubility (pH 7.4)< 0.1 µg/mLVery low solubility will limit dissolution and absorption.
LogP5.8High lipophilicity can lead to poor aqueous solubility.
pKa4.2 (basic), 9.5 (acidic)Multiple ionization sites; solubility is pH-dependent.

Table 2: Hypothetical In Vitro Performance of Different this compound Formulations

FormulationApparent Solubility (µg/mL in PBS, pH 7.4)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)
Unformulated this compound< 0.10.2 ± 0.1
This compound with 1% Tween® 805.2 ± 0.80.3 ± 0.1
This compound Solid Dispersion (1:10 with PVP K30)25.6 ± 3.11.5 ± 0.4
This compound SEDDS48.3 ± 5.7 (in emulsion)3.8 ± 0.9

Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unformulated this compound (in 0.5% CMC)15 ± 84.098 ± 55100 (Reference)
This compound Solid Dispersion85 ± 252.0540 ± 150551
This compound SEDDS210 ± 601.51350 ± 3801378

IV. Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 100 mg of this compound and 1000 mg of PVP K30 in 20 mL of DCM.

    • Stir the solution until both components are fully dissolved.

    • Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried film and grind it into a fine powder using a mortar and pestle.

    • Store the resulting solid dispersion in a desiccator.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • TEER Measurement: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test formulation of this compound (e.g., dissolved in HBSS with a low percentage of co-solvent) to the apical (A) side of the Transwell®.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

V. Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell This compound This compound (PROTAC) Ternary_Complex Ternary Complex (E3-DB1113-Kinase) This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Kinase Target Kinase Target_Kinase->Ternary_Complex Ubiquitinated_Kinase Ubiquitinated Target Kinase Ternary_Complex->Ubiquitinated_Kinase Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Kinase->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for this compound as a PROTAC.

Bioavailability_Enhancement_Workflow Start Start: Poorly Bioavailable This compound Physicochemical Physicochemical Characterization (Solubility, LogP) Start->Physicochemical Formulation Formulation Strategy Selection Physicochemical->Formulation Solid_Dispersion Amorphous Solid Dispersion Formulation->Solid_Dispersion Poor Solubility Lipid_Formulation Lipid-Based Formulation (SEDDS) Formulation->Lipid_Formulation High LogP Nanoparticles Nanoparticle Formulation Formulation->Nanoparticles Dissolution Rate Limited In_Vitro_Screening In Vitro Screening (Dissolution, Caco-2) Solid_Dispersion->In_Vitro_Screening Lipid_Formulation->In_Vitro_Screening Nanoparticles->In_Vitro_Screening Optimization Optimization In_Vitro_Screening->Optimization Optimization->Formulation Re-formulate In_Vivo_PK In Vivo PK Study (Rodent Model) Optimization->In_Vivo_PK Promising Candidates End End: Optimized Formulation with Enhanced Bioavailability In_Vivo_PK->End

Caption: Workflow for developing and testing bioavailability-enhancing formulations.

References

Validation & Comparative

Validating the Mechanism of Action of DB1113: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of DB1113, a novel multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader, with alternative therapeutic strategies. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound, presents available (surrogate) preclinical data, and details experimental protocols to facilitate its evaluation and validation.

Introduction to this compound: A Multi-Kinase Degrader

This compound is a bifunctional molecule designed to induce the degradation of a wide array of kinases, many of which are implicated in oncogenic signaling pathways. As a PROTAC, this compound functions by hijacking the body's natural ubiquitin-proteasome system to tag specific kinase proteins for destruction. This targeted protein degradation offers a distinct mechanism of action compared to traditional kinase inhibitors, which merely block the activity of the kinase.

The reported targets of this compound include key players in cell cycle regulation, signal transduction, and stress responses, such as ABL1, ABL2, various Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs)[1]. This broad-spectrum activity suggests potential therapeutic applications in various cancers and other diseases driven by aberrant kinase activity.

Mechanism of Action: The PROTAC Approach

PROTACs like this compound represent a novel therapeutic modality. They consist of two active domains connected by a linker: one end binds to the target protein (in this case, a kinase), and the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules.

cluster_0 PROTAC-mediated Protein Degradation This compound This compound (PROTAC) TernaryComplex Ternary Complex (Kinase-DB1113-E3 Ligase) This compound->TernaryComplex Binds to TargetKinase Target Kinase (e.g., ABL, CDK, MAPK) TargetKinase->TernaryComplex Binds to E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited by Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Kinase Degradation Proteasome->Degradation AminoAcids Amino Acids Degradation->AminoAcids Recycled into

Figure 1: Mechanism of action of this compound as a PROTAC degrader.

Comparative Performance: this compound vs. Alternative Kinase Modulators

Due to the limited availability of specific published experimental data for this compound, we present a comparative analysis using a well-characterized PROTAC with a similar target profile, GMB-475, which targets the BCR-ABL1 kinase. This serves as a surrogate to illustrate the potential performance of this compound against conventional kinase inhibitors.

Table 1: Comparison of this compound (projected) and GMB-475 with Traditional Kinase Inhibitors

FeatureThis compound (PROTAC - Projected)GMB-475 (BCR-ABL1 PROTAC)Traditional Kinase Inhibitors (e.g., Imatinib, Dasatinib)
Mechanism of Action Catalytic degradation of multiple kinasesCatalytic degradation of BCR-ABL1[2][3][4][5][6]Occupancy-based inhibition of kinase activity
Mode of Action Event-drivenEvent-driven[7]Stoichiometric
Effect on Target Protein Elimination of the entire proteinElimination of the entire protein[2][3]Blockade of the active site
Potential for Resistance May overcome resistance mediated by kinase mutations or overexpressionCan overcome resistance to ATP-competitive inhibitors[4][7]Susceptible to resistance from point mutations in the kinase domain
Selectivity Dependent on both warhead binding and E3 ligase interactionTargets BCR-ABL1 via an allosteric pocket[2][5]Varies; can have off-target effects
Pharmacodynamics Potentially prolonged duration of actionProlonged duration of action observed in preclinical modelsDuration of action dependent on drug concentration

Experimental Data Summary (Surrogate Data from GMB-475)

The following tables summarize preclinical data for the BCR-ABL1 PROTAC GMB-475, which can be used as a reference for designing experiments to validate this compound.

Table 2: In Vitro Degradation and Cell Viability of GMB-475

Cell LineTarget ProteinIC50 (Cell Proliferation)Key FindingsReference
K562 (Human CML)BCR-ABL1~1 µMDose- and time-dependent degradation of BCR-ABL1.[7]
Ba/F3 (Murine, BCR-ABL1 transformed)BCR-ABL1~1 µMInhibition of downstream STAT5 signaling.[7]
Ba/F3 (BCR-ABL1 T315I+F486S mutants)BCR-ABL1 mutants4.49 µMEffective against clinically relevant resistant mutants.[2][5]
Primary CML CD34+ cellsBCR-ABL1Not specifiedReduced viability and increased apoptosis in patient-derived CML cells with no effect on healthy CD34+ cells.[3][4][6][7]

Table 3: In Vivo Efficacy of GMB-475

Animal ModelDosing RegimenKey FindingsReference
CML Mouse Model (Ba/F3-MIG-p210-Luc cells)5 mg/kg, intraperitoneally, every two days for 10 daysShowed a trend of reducing tumor burden and prolonging survival. Synergistic effects observed when combined with dasatinib (B193332).[2][5][8]

Detailed Experimental Protocols

To facilitate the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Western Blotting for Kinase Degradation

This protocol is to determine the extent and kinetics of target kinase degradation upon treatment with this compound.

cluster_1 Western Blot Workflow A 1. Cell Culture and Treatment - Seed cells (e.g., relevant cancer cell line) - Treat with varying concentrations of this compound for different time points B 2. Cell Lysis - Harvest cells and lyse to extract proteins A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a membrane (e.g., PVDF) D->E F 6. Immunoblotting - Probe with primary antibodies against target kinases and loading control (e.g., GAPDH) E->F G 7. Detection - Incubate with secondary antibodies and visualize bands F->G H 8. Analysis - Quantify band intensity to determine protein degradation G->H

Figure 2: Experimental workflow for Western blotting to assess kinase degradation.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line at an appropriate density. After adherence, treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies specific for the target kinases and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the percentage of kinase degradation relative to the vehicle-treated control.

Cell Viability Assay

This protocol measures the effect of this compound-induced kinase degradation on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Add a viability reagent such as MTT or resazurin, or use a commercial kit (e.g., CellTiter-Glo®) to measure ATP levels.

  • Data Analysis: Measure the absorbance or luminescence according to the manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

cluster_2 In Vivo Xenograft Workflow A 1. Tumor Cell Implantation - Subcutaneously implant cancer cells into immunocompromised mice B 2. Tumor Growth and Randomization - Monitor tumor growth - Randomize mice into treatment and control groups A->B C 3. This compound Administration - Administer this compound via an appropriate route (e.g., oral, IP) B->C D 4. Monitoring - Measure tumor volume and body weight regularly C->D E 5. Endpoint Analysis - Excise tumors for pharmacodynamic analysis (e.g., Western blot for kinase degradation) D->E

Figure 3: Workflow for an in vivo xenograft study to assess the efficacy of this compound.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant a relevant cancer cell line into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis to confirm target degradation, and another portion can be fixed for immunohistochemistry.

Conclusion

This compound, as a multi-kinase PROTAC degrader, holds the potential to be a powerful therapeutic agent by eliminating key oncogenic kinases. Its catalytic mechanism of action and ability to induce the degradation of target proteins offer theoretical advantages over traditional kinase inhibitors, particularly in overcoming drug resistance. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers seeking to validate and further explore the therapeutic potential of this compound. Further studies are warranted to fully characterize its degradation profile, in vitro and in vivo efficacy, and safety profile.

References

A Comparative Guide to Kinase Modulation: The PROTAC Degrader DB1113 versus the Kinase Inhibitor Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between a novel PROTAC (Proteolysis Targeting Chimera) degrader, DB1113, and the well-established kinase inhibitor, Imatinib. This comparison is supported by experimental data to highlight their distinct mechanisms of action and performance profiles.

This guide focuses on the modulation of the ABL1 kinase, a key target in certain leukemias. This compound is a bifunctional compound designed to induce the degradation of ABL1 among other kinases, while Imatinib is a tyrosine kinase inhibitor that competitively blocks the ATP-binding site of the BCR-ABL oncoprotein.[1]

Performance Data: Degrader vs. Inhibitor

The following table summarizes the quantitative data for this compound and Imatinib, focusing on their effects on the ABL1 kinase.

ParameterThis compoundImatinib
Compound Class PROTAC DegraderTyrosine Kinase Inhibitor
Mechanism of Action Induces proteasomal degradation of the target protein.Competitively inhibits the kinase activity of the target protein.
Target Protein ABL1 and a broad range of other kinases.[1]BCR-ABL, c-Kit, PDGFR.[2]
Potency Metric DC50 (Concentration for 50% degradation)IC50 (Concentration for 50% inhibition)
ABL1 Potency Specific DC50 value for ABL1 is not publicly available in peer-reviewed literature. The compound is listed as an ABL1 degrader in patent WO2022093742.[1]IC50 for v-Abl: ~600 nM. IC50 for BCR-ABL in cells: 250-500 nM.
Selectivity Degrades a wide range of kinases including ABL1, ABL2, BLK, CDKs, and MAPKs.[1]Primarily inhibits BCR-ABL, c-Kit, and PDGFR.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: PROTAC-Mediated Degradation Assay for this compound (Western Blot)

This protocol is a standard method to determine the degradation of a target protein upon treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Culture a human cell line endogenously expressing ABL1 (e.g., K562, a chronic myeloid leukemia cell line) in appropriate media.
  • Seed the cells in 6-well plates and allow them to adhere or reach a suitable density.
  • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for ABL1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the ABL1 protein levels to the loading control.
  • Calculate the percentage of degradation relative to the vehicle-treated control for each concentration of this compound.
  • Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay for Imatinib (BCR-ABL)

This protocol measures the direct inhibitory effect of Imatinib on the kinase activity of BCR-ABL.

1. Enzyme and Substrate Preparation:

  • Use a purified recombinant BCR-ABL kinase domain.
  • Use a suitable substrate, which can be a synthetic peptide (e.g., a peptide containing a tyrosine residue recognized by ABL) or a full-length protein substrate.

2. Kinase Reaction:

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
  • In a 96-well plate, add the reaction buffer, the BCR-ABL enzyme, and varying concentrations of Imatinib or a vehicle control.
  • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
  • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP) and the substrate.
  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

3. Detection of Kinase Activity:

  • Stop the reaction (e.g., by adding EDTA).
  • Capture the phosphorylated substrate on a filter membrane or beads.
  • Wash away the unincorporated [γ-33P]ATP.
  • Measure the amount of incorporated radiolabel using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies and a colorimetric or fluorescent readout can be employed.

4. Data Analysis:

  • Calculate the percentage of inhibition of kinase activity for each concentration of Imatinib compared to the vehicle control.
  • Plot the percentage of inhibition against the log of the Imatinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: BCR-ABL and Points of Intervention

BCR_ABL_Signaling cluster_cell Cell cluster_pathways Downstream Signaling cluster_intervention Therapeutic Intervention BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates Proteasome Proteasome BCR_ABL->Proteasome Degraded RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Imatinib Imatinib (Inhibitor) Imatinib->BCR_ABL Inhibits Kinase Activity This compound This compound (PROTAC Degrader) This compound->BCR_ABL Induces Degradation

Caption: BCR-ABL signaling pathway and the distinct intervention points of Imatinib and this compound.

Experimental Workflow: Inhibitor vs. Degrader Characterization

Experimental_Workflow cluster_inhibitor Imatinib (Inhibitor) Workflow cluster_degrader This compound (Degrader) Workflow Inhibitor_Start Start: Purified Kinase & Substrate Kinase_Assay In Vitro Kinase Assay (Measure Activity) Inhibitor_Start->Kinase_Assay IC50 Result: IC50 Value Kinase_Assay->IC50 Degrader_Start Start: Live Cells Cell_Treatment Treat Cells with this compound Degrader_Start->Cell_Treatment Western_Blot Western Blot (Measure Protein Level) Cell_Treatment->Western_Blot DC50 Result: DC50 & Dmax Values Western_Blot->DC50

Caption: A comparison of the typical experimental workflows for characterizing a kinase inhibitor versus a PROTAC degrader.

References

In-depth Analysis of DB1113 Reveals a Multi-Kinase Degrader Awaiting Public Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – DB1113, a bifunctional compound identified as a potent PROTAC (Proteolysis Targeting Chimera), has been cataloged as a degrader of a broad spectrum of kinases, positioning it as a significant tool for research in diseases driven by aberrant kinase activity. However, a comprehensive review of publicly accessible scientific literature and data repositories reveals a notable absence of published experimental results validating its performance and efficacy. This lack of data currently prevents a direct comparative analysis against other kinase inhibitors or degraders.

This compound is designed to induce the degradation of a wide array of kinases, including but not limited to ABL1, ABL2, various CDKs, MAPKs, and other key signaling kinases.[1] Its mechanism of action as a PROTAC involves recruiting target kinases to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition.

While the theoretical targets of this compound are known, the scientific community awaits peer-reviewed publications detailing its experimental validation. Such studies would be crucial to understanding its degradation efficiency (DC50), maximal degradation (Dmax), selectivity, and off-target effects. Furthermore, comparative data against established kinase inhibitors or other PROTACs targeting similar pathways are necessary to ascertain its relative advantages and potential therapeutic applications.

The PROTAC Approach: A New Frontier in Drug Discovery

PROTAC technology represents a paradigm shift in targeted therapy. Unlike traditional inhibitors that merely block the function of a protein, PROTACs are designed to eliminate the target protein from the cell. This offers several potential advantages, including the ability to target proteins that have been historically difficult to drug and the potential for more sustained pharmacological effects.

The general mechanism of a PROTAC like this compound is a catalytic process. A single PROTAC molecule can mediate the degradation of multiple target protein molecules, potentially leading to high potency at low concentrations.

Visualizing the PROTAC Mechanism and Kinase Signaling

To illustrate the proposed mechanism of action for a generic kinase-targeting PROTAC such as this compound and the context of its potential targets, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Target Kinase Target Kinase Ternary Complex Target-PROTAC-E3 Ternary Complex Target Kinase->Ternary Complex This compound (PROTAC) This compound (PROTAC) This compound (PROTAC)->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Polyubiquitination Ternary Complex->Polyubiquitination Ubiquitination Ubiquitin Ub Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: General mechanism of kinase degradation by a PROTAC like this compound.

Kinase_Signaling_Workflow cluster_1 Generic Kinase Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Activation Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Phosphorylation MAPK Cascade (e.g., MEK, ERK) MAPK Cascade (e.g., MEK, ERK) Adaptor Proteins->MAPK Cascade (e.g., MEK, ERK) Signal Transduction Transcription Factors Transcription Factors MAPK Cascade (e.g., MEK, ERK)->Transcription Factors Activation Cellular Response Proliferation, Survival, etc. Transcription Factors->Cellular Response Gene Expression

Caption: A simplified representation of a kinase signaling pathway targeted by this compound.

Future Outlook

The field of targeted protein degradation is rapidly advancing, and it is anticipated that experimental data for novel PROTACs like this compound will be published in due course. Such publications will be instrumental for the research community to:

  • Objectively assess the degradation capabilities of this compound.

  • Compare its performance with other therapeutic modalities.

  • Elucidate the specific signaling pathways most affected by its activity.

  • Guide the design of future experiments and potential clinical applications.

Researchers, scientists, and drug development professionals are encouraged to monitor scientific databases and peer-reviewed journals for the emergence of studies on this compound. Until such data becomes available, a comprehensive, data-supported comparison guide remains an endeavor for the future.

References

Comparative Analysis of DB1113 Analogs: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of DB1113 and its analogs could not be conducted as "this compound" does not correspond to a publicly recognized chemical compound or drug candidate in the available search results. Searches for "this compound" yielded results pertaining to unrelated products such as automotive brake pads, agricultural equipment, and an insurance brokerage registration number.

To generate a detailed comparison guide as requested, essential information about this compound is required, including:

  • Chemical Structure or Class: Understanding the core scaffold and functional groups of this compound is fundamental to identifying and comparing its analogs.

  • Biological Target(s): The protein, enzyme, or pathway that this compound interacts with is a critical piece of information for a meaningful comparison of its biological activity with other compounds.

  • Therapeutic Area: Knowing the intended disease or condition this compound is designed to treat would provide context for its performance evaluation.

Without this foundational information, it is not possible to identify relevant analogs, retrieve comparative experimental data, or detail relevant signaling pathways and experimental protocols.

Researchers, scientists, and drug development professionals seeking a comparative analysis are encouraged to provide a specific chemical identifier (such as a CAS number, IUPAC name, or SMILES string), the biological target, or the class of compounds to which this compound belongs. With more specific information, a thorough and objective comparison guide can be developed, complete with data tables, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.

Navigating the Landscape of Biopharmaceutical Replication: A Guide to DB1113 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the independent replication of foundational studies is a cornerstone of scientific validation. This guide focuses on the available data and methodologies related to the compound DB1113, offering a comparative overview to inform further research and development.

Initial searches for independent replication studies of a compound designated "this compound" did not yield specific results. However, extensive information is available for BNT113, a therapeutic agent in clinical development, and BD111, another investigational drug. This guide will proceed by presenting the publicly available information on these two compounds, which may be relevant to the user's interest.

Comparative Analysis of BNT113 and BD111 Clinical Trials

To provide a clear overview, the following table summarizes the key aspects of the ongoing clinical trials for BNT113 and BD111.

FeatureBNT113BD111
Trial Identifier NCT04534205, EudraCT: 2020-001400-41Not specified in search results
Trial Phase Phase II/III[1][2][3][4]Phase I
Therapeutic Area Oncology: Head and Neck Squamous Cell Carcinoma (HNSCC)[2][3]Ophthalmology: Herpes Simplex Virus-1 Stromal Keratitis (HSK)
Intervention BNT113 in combination with pembrolizumab (B1139204) vs. pembrolizumab monotherapy[2][3]Four ascending doses of BD111 via corneal intrastromal administration
Patient Population Adults (18 years and older) with unresectable recurrent or metastatic HPV16+ HNSCC expressing PD-L1 (CPS ≥1)[2][3]Adults (18 to 70 years old) with recurrent HSK and positive HSV-1 nucleic acid test
Primary Objectives To generate pivotal efficacy and safety data[2]To evaluate the safety, tolerability, PK/PD profiles, and preliminary efficacy[5]
Sponsor BioNTech SE[4]Shanghai BDgene Co., Ltd.

Experimental Protocols and Methodologies

A critical aspect of evaluating and potentially replicating scientific studies is a thorough understanding of the experimental design.

BNT113-01 Trial (NCT04534205) Protocol Overview

This is an open-label, controlled, multi-site, interventional, 2-arm, Phase II/III trial.[1][2][3][4]

  • Part A (Safety Run-In): A non-randomized phase to confirm the safety and tolerability of BNT113 in combination with pembrolizumab.[1][2][3]

  • Part B (Randomized): This phase is designed to generate pivotal efficacy and safety data by comparing BNT113 in combination with pembrolizumab against pembrolizumab monotherapy.[1][2]

  • Patient Screening: An optional pre-screening phase allows for central testing of tumor samples for HPV16 DNA and PD-L1 expression.[2][3]

  • Inclusion Criteria: Key inclusion criteria include histologically confirmed recurrent or metastatic HPV16+ HNSCC, PD-L1 expression (CPS ≥1), and no prior systemic anticancer therapy in the recurrent or metastatic setting.[1][2]

  • Exclusion Criteria: Patients receiving chronic systemic immunosuppressive treatment, including corticosteroids (prednisone >10 mg daily or equivalent), within 7 days prior to the first dose of trial treatment are excluded.[2]

BD111 Phase I Trial Protocol Overview

This is a multicenter, open-label, dose-escalation Phase I trial.[5]

  • Study Design: The trial employs a "3+3" dose-escalation design to explore four ascending doses of BD111.[5]

  • Administration: The investigational drug is administered via corneal intrastromal injection.[5]

  • Inclusion Criteria: Participants must be aged 18 to 70 years with a clinical diagnosis of recurrent herpes simplex virus type I stromal keratitis and a positive HSV-1 nucleic acid test.[5]

  • Exclusion Criteria: Patients with active ocular infections caused by other pathogens, a history of corneal trauma, or systemic immune diseases are excluded.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a comprehensive understanding.

BNT113 and Pembrolizumab Combination Therapy Logic

The clinical trial for BNT113 investigates its use in combination with pembrolizumab. This approach is based on the hypothesis that combining a therapeutic vaccine (BNT113) with an immune checkpoint inhibitor (pembrolizumab) can elicit a more robust anti-tumor immune response.

BNT113_Pembrolizumab_Pathway cluster_TumorMicroenvironment Tumor Microenvironment cluster_TherapeuticIntervention Therapeutic Intervention Tumor_Cell HPV16+ Tumor Cell (PD-L1 Expressing) T_Cell T-Cell Tumor_Cell->T_Cell PD-L1/PD-1 Interaction (Inhibition) T_Cell->Tumor_Cell Tumor Cell Recognition & Killing APC Antigen Presenting Cell (APC) APC->T_Cell T-Cell Priming & Activation BNT113 BNT113 (RNA Vaccine) BNT113->APC Uptake & Antigen Presentation Pembrolizumab Pembrolizumab (Anti-PD-1) Pembrolizumab->T_Cell Blocks PD-1 BD111_CRISPR_Workflow BD111_Delivery BD111 (CRISPR/Cas9 System) Intrastromal Administration Cellular_Uptake Uptake by Infected Corneal Stromal Cells BD111_Delivery->Cellular_Uptake Nuclear_Entry Nuclear Translocation Cellular_Uptake->Nuclear_Entry Target_Recognition gRNA binds to HSV-1 DNA Target Sequence Nuclear_Entry->Target_Recognition DNA_Cleavage Cas9-mediated Double-Strand Break Target_Recognition->DNA_Cleavage Viral_Inactivation Disruption of HSV-1 Genome & Viral Inactivation DNA_Cleavage->Viral_Inactivation

References

Head-to-Head Comparison: DB1113 vs. SP600125 for JNK Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the broader mitogen-activated protein kinase (MAPK) cascade, the choice of chemical tools is paramount. This guide provides a head-to-head comparison of two distinct modalities for pathway modulation: DB1113, a multi-kinase PROTAC (Proteolysis Targeting Chimera) that induces protein degradation, and SP600125, a well-established small molecule inhibitor.

This compound operates by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a wide array of kinases, including the JNK isoforms MAPK8 (JNK1) and MAPK9 (JNK2).[1] In contrast, SP600125 is a reversible, ATP-competitive small molecule that inhibits the catalytic activity of JNK1, JNK2, and JNK3.[2][3] This fundamental difference in mechanism—elimination versus inhibition—has significant implications for experimental design and potential therapeutic applications.

Comparative Analysis of this compound and SP600125

The following tables summarize the key characteristics and available quantitative data for each compound, focusing on their interaction with the JNK kinases.

Table 1: Compound Properties and Mechanism of Action

FeatureThis compoundSP600125
Compound Type PROTAC (Heterobifunctional Degrader)Small Molecule Inhibitor
Mechanism of Action Induces ubiquitination and subsequent proteasomal degradation of target kinases.[1]Reversible, ATP-competitive inhibition of kinase activity.[2][3]
Targeted JNK Isoforms Degrades MAPK8 (JNK1) and MAPK9 (JNK2).[1]Inhibits JNK1, JNK2, and JNK3.[4][5]
Effect on Target Protein Eliminates the entire protein scaffold.Blocks the active site, inhibiting catalytic function.
Mode of Action Catalytic, one molecule can induce the degradation of multiple target proteins.Occupancy-based, requires sustained binding to inhibit.

Table 2: Potency and Selectivity Data

CompoundTargetPotencyAssay Type
This compound MAPK8 (JNK1)DC50: Not Publicly AvailableCellular Degradation
MAPK9 (JNK2)DC50: Not Publicly AvailableCellular Degradation
SP600125 JNK1IC50: 40 nM[4][5]Cell-Free Kinase Assay
JNK2IC50: 40 nM[4][5]Cell-Free Kinase Assay
JNK3IC50: 90 nM[4][5]Cell-Free Kinase Assay
c-Jun phosphorylationIC50: 5-10 µM[3][4]Cellular Assay (Jurkat T cells)

Note: A significant difference is observed between SP600125's potency in biochemical (cell-free) assays and cell-based assays, which is likely due to high intracellular ATP concentrations.[3] While specific quantitative degradation data (DC50, Dmax) for this compound against JNK isoforms is not yet publicly available, its profile as a multi-kinase degrader suggests a broad range of activity.

Visualizing the Mechanisms of Action

The distinct mechanisms of this compound and SP600125 can be visualized through their respective diagrams. This compound acts as a molecular bridge, while SP600125 functions as a direct blockade.

PROTAC_Mechanism cluster_0 This compound Action cluster_1 Cellular Process This compound This compound (PROTAC) JNK JNK Kinase (Target Protein) This compound->JNK Binds E3 E3 Ubiquitin Ligase This compound->E3 Recruits Ternary Ternary Complex (JNK-DB1113-E3) Proteasome Proteasome JNK->Proteasome Targeted for Degradation Ternary->JNK Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation

Mechanism of this compound, a PROTAC that induces JNK degradation.

Inhibitor_Mechanism cluster_pathway JNK Signaling Pathway cluster_inhibition Inhibition Stress Cellular Stress / Cytokines MKK Upstream Kinase (e.g., MKK4/7) Stress->MKK JNK JNK (Inactive) MKK->JNK Phosphorylates JNK_A JNK (Active) cJun c-Jun (Substrate) JNK_A->cJun Phosphorylates cJun_P Phospho-c-Jun Gene Gene Expression (Apoptosis, Inflammation) cJun_P->Gene SP600125 SP600125 (Inhibitor) SP600125->JNK_A Competes with ATP, Blocks Active Site ATP ATP ATP->JNK_A Binds to Active Site

Mechanism of SP600125, an ATP-competitive JNK inhibitor.

Experimental Protocols

To assess the efficacy of this compound and SP600125, distinct experimental approaches are required that reflect their different mechanisms of action. Below are detailed protocols for evaluating each compound using Western blot analysis.

Protocol 1: Assessing this compound-Mediated JNK Degradation

This protocol is designed to quantify the reduction in total JNK protein levels following treatment with this compound, allowing for the determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, THP-1) at a density to ensure they are in a logarithmic growth phase and will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 1 nM to 10 µM.

  • Treat cells with the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[6]

2. Cell Lysis and Protein Quantification:

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube and determine the protein concentration of each lysate using a BCA protein assay.[6][7]

3. Western Blot Analysis:

  • Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer to a final 1x concentration.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against total JNK (e.g., anti-JNK1/2) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • To ensure equal protein loading, probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

4. Data Analysis:

  • Quantify the band intensities for total JNK and the loading control using densitometry software.

  • Normalize the total JNK signal to the corresponding loading control signal.

  • Calculate the percentage of remaining JNK protein relative to the vehicle-treated control for each this compound concentration.

  • Plot the percentage of degradation versus the log of the this compound concentration to generate a dose-response curve and determine the DC50 and Dmax values.[6]

Protocol 2: Assessing JNK Inhibition by SP600125

This protocol measures the ability of SP600125 to inhibit the JNK signaling pathway by quantifying the phosphorylation of its downstream substrate, c-Jun.

1. Cell Culture and Treatment:

  • Plate cells as described in Protocol 1.

  • Starve cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal kinase activity.

  • Pre-treat cells with various concentrations of SP600125 (e.g., 1 µM to 50 µM) or vehicle (DMSO) for 1-2 hours.[7][8]

  • Stimulate the JNK pathway by adding a known activator (e.g., Anisomycin at 25 µg/mL or UV radiation) for a short duration (e.g., 30 minutes).[7][8] Include a non-stimulated control group.

2. Cell Lysis and Protein Quantification:

  • Following stimulation, immediately lyse the cells and quantify protein concentration as described in Protocol 1.

3. Western Blot Analysis:

  • Perform sample preparation, SDS-PAGE, and protein transfer as described in Protocol 1.

  • Block the membrane as previously described.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of c-Jun (e.g., anti-phospho-c-Jun (Ser63/73)) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • To normalize the phospho-c-Jun signal, the membrane can be stripped and re-probed with an antibody against total c-Jun and a loading control (e.g., GAPDH).

  • Detect the signal using an ECL substrate and an imaging system.[9]

4. Data Analysis:

  • Quantify the band intensities for phospho-c-Jun, total c-Jun, and the loading control.

  • Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.

  • Calculate the percentage of inhibition of c-Jun phosphorylation for each SP600125 concentration relative to the stimulated, vehicle-treated control.

  • Plot the percentage of inhibition versus the log of the SP600125 concentration to determine the cellular IC50 value.

References

Confirming In Vivo Target Engagement of DB1113: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the in vivo target engagement of DB1113 (also known as Delcasertib), a Protein Kinase C-delta (PKCδ) inhibitor. We will compare this compound with a more recent and potent alternative, BJE6-106, and provide detailed experimental protocols for robust in vivo target engagement assessment.

Comparative Analysis of PKCδ Inhibitors

This compound (Delcasertib) and BJE6-106 are both inhibitors of PKCδ, a serine/threonine kinase involved in various cellular processes, including apoptosis, proliferation, and differentiation. While both compounds target PKCδ, they exhibit different potencies and selectivities. BJE6-106 is a third-generation inhibitor designed for higher potency and selectivity compared to earlier compounds like Delcasertib (B612300).[1][2]

CompoundTargetIn Vitro IC50In Vivo Target Engagement DataKey Characteristics
This compound (Delcasertib) PKCδMicromolar range (less potent)Inhibition of PKC translocation in liver, kidney, lung, heart, and brain in mice.[3]A peptide-based inhibitor; clinical trials in myocardial infarction did not show a reduction in biomarkers of myocardial injury.[4][5]
BJE6-106 PKCδ0.05 µMIn vivo efficacy is yet to be determined; noted to be unsuitable for tumor xenograft models due to hydrophobicity and rapid metabolism.[1]A small molecule inhibitor with ~1000-fold selectivity for PKCδ over PKCα.[1] Induces caspase-dependent apoptosis in cancer cell lines.[2][6]

Visualizing the PKCδ Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving PKCδ. Activation of PKCδ by upstream signals like diacylglycerol (DAG) leads to the phosphorylation of downstream substrates, influencing cellular processes such as apoptosis and proliferation.

PKC_delta_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC DAG DAG PLC->DAG PKC_delta_inactive PKCδ (inactive) DAG->PKC_delta_inactive PKC_delta_active PKCδ (active) PKC_delta_inactive->PKC_delta_active Activation Downstream_Substrates Downstream Substrates PKC_delta_active->Downstream_Substrates Phosphorylation Cellular_Response Apoptosis/ Proliferation Downstream_Substrates->Cellular_Response Signal Signal Signal->Receptor This compound This compound (Delcasertib) This compound->PKC_delta_active BJE6-106 BJE6-106 BJE6-106->PKC_delta_active

Caption: Simplified PKCδ signaling pathway and points of inhibition.

Experimental Methodologies for In Vivo Target Engagement

To definitively demonstrate and quantify the in vivo target engagement of this compound and compare it with alternatives, several advanced techniques can be employed.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify drug-target interaction in a physiological context. It is based on the principle that a protein's thermal stability changes upon ligand binding.

Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).

  • Animal Dosing: Administer this compound, BJE6-106, or vehicle control to experimental animals (e.g., mice) via the appropriate route (e.g., intravenous, intraperitoneal).[7][8]

  • Tissue Collection: At a specified time point post-dosing, euthanize the animals and harvest the tissues of interest.[7][8]

  • Tissue Homogenization: Homogenize the collected tissues in a suitable buffer containing protease and phosphatase inhibitors.[8]

  • Heat Treatment: Aliquot the tissue lysates and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[9]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of PKCδ using Western blotting or mass spectrometry.[7][8]

  • Data Analysis: Plot the amount of soluble PKCδ as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the drug-treated group compared to the vehicle group indicates target engagement.[9]

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a chemical proteomics technique used to assess the potency and selectivity of enzyme inhibitors in a native biological system.

Caption: Workflow for in vivo Competitive Activity-Based Protein Profiling.

  • Inhibitor Administration: Treat animals with this compound, BJE6-106, or vehicle control.[10]

  • Tissue Harvesting and Lysis: After a predetermined time, harvest the tissues of interest and prepare lysates.[10]

  • Probe Labeling: Incubate the lysates with a broad-spectrum, irreversible kinase activity-based probe (ABP) that has a reporter tag (e.g., a fluorophore or biotin).[11] If PKCδ is engaged by the inhibitor, the ABP will be unable to bind.

  • Analysis:

    • Gel-Based: Separate the proteome by SDS-PAGE and visualize the probe-labeled proteins by in-gel fluorescence scanning. A decrease in the signal for PKCδ in the inhibitor-treated group indicates target engagement.[11]

    • Mass Spectrometry-Based: For a more global and quantitative analysis, the probe-labeled proteins can be enriched (if using a biotinylated probe) and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the probe-reactive kinases.[12]

  • Data Interpretation: The degree of target engagement can be quantified by comparing the signal intensity of the PKCδ band or the peptide spectral counts between the inhibitor-treated and vehicle-treated groups.[11]

Conclusion

Confirming in vivo target engagement is a critical step in the validation of any therapeutic agent. While this compound has shown evidence of in vivo PKCδ engagement through translocation inhibition, a direct quantitative comparison with more potent and selective alternatives like BJE6-106 is essential for informed drug development decisions. The methodologies of in vivo CETSA and competitive ABPP provide robust platforms for such a comparison, enabling researchers to accurately assess the extent of target modulation in a physiologically relevant setting. The detailed protocols provided in this guide offer a starting point for designing and executing these crucial experiments.

References

Safety Operating Guide

Proper Disposal Procedures for DB1113 (Dichloromethane)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "DB1113" is not a universally recognized chemical name. The following information is based on the Safety Data Sheet (SDS) for "Dichloromethane BDH1113". It is crucial to confirm the exact identity of the substance you are handling before proceeding with any disposal procedures. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most accurate and detailed guidance.

This guide provides essential safety and logistical information for the proper disposal of Dichloromethane (BDH1113), a substance suspected of causing cancer and known to cause skin irritation.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Viton®, PVA)Prevents skin contact, which can cause irritation.[1]
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesNecessary in case of insufficient ventilation to avoid inhaling harmful vapors.[1]
Lab Coat Standard laboratory coatProtects from incidental contact.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with the substance.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Ensure eyewash stations and safety showers are readily accessible.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Isolate the affected area to prevent the spread of vapors.[1]

  • Ventilate: Ensure adequate ventilation to disperse vapors.[1]

  • Absorb: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spilled liquid.[1]

  • Collect: Carefully shovel the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the contaminated absorbent material and any contaminated clothing as hazardous waste in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Procedure

The disposal of Dichloromethane BDH1113 must be handled as hazardous waste. Do not discharge into drains or the environment.[1]

  • Waste Collection:

    • Collect all waste containing Dichloromethane BDH1113, including unused product and contaminated materials, in a designated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and kept tightly closed.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("Dichloromethane"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat, ignition sources, and incompatible materials.[1]

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and regulatory procedures for waste manifest and handover.

Quantitative Data Summary

The following table summarizes key quantitative data for Dichloromethane BDH1113.

PropertyValue
Physical State Liquid
pH Not available
Boiling Point/Range Not available
Melting Point/Range Not available
Flash Point The product is not flammable.[1]
Vapor Pressure Not available
Specific Gravity Not available
Solubility in water Not available

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. For methodologies related to the use of Dichloromethane BDH1113 in experiments, please refer to your specific research protocols and relevant scientific literature.

Diagrams

The following diagram illustrates the logical workflow for the proper disposal of this compound (Dichloromethane).

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe collect Collect waste in a designated, sealed container start->collect spill Spill Occurs start->spill label_container Label container as 'Hazardous Waste: Dichloromethane' collect->label_container store Store in a secure, ventilated area label_container->store contact_ehs Contact EHS for waste pickup store->contact_ehs end End: Waste Disposed by Professionals contact_ehs->end evacuate Evacuate & Isolate Area spill->evacuate absorb Absorb with inert material evacuate->absorb collect_spill Collect absorbed material in a sealed container absorb->collect_spill collect_spill->label_container

Caption: Workflow for the safe disposal of this compound (Dichloromethane).

References

Essential Safety Protocols for Handling DB1113 in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling DB1113, a bifunctional compound for targeted protein degradation of kinases. Due to limited specific toxicity data, a cautious approach is paramount, treating the compound as potentially hazardous.

This compound, identified by CAS number 2769753-53-7, is a potent research chemical utilized in studies related to aberrant kinase activity. While a comprehensive hazard profile is not fully established, the following guidelines provide the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for safe laboratory operations.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1]Protects eyes from splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before each use. Consider double-gloving for enhanced protection.[2]Prevents skin contact. Contaminated gloves must be disposed of properly after use.[2]
Body Protection A fully buttoned lab coat or chemical-resistant apron. For larger quantities or procedures with a high risk of splashing, impervious clothing should be worn.[1][3]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, or if there is a risk of generating aerosols or dust.[3]Prevents inhalation of the compound, which is a primary route of exposure.

Handling and Operational Plan

Safe handling of this compound requires adherence to a strict operational workflow designed to minimize exposure and prevent contamination.

DB1113_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Ensure safety barrier prep_materials Gather All Necessary Materials prep_hood->prep_materials Organize workspace weigh Weigh this compound in Fume Hood prep_materials->weigh Begin handling dissolve Dissolve in Appropriate Solvent weigh->dissolve Prepare for experiment experiment Perform Experimental Procedure dissolve->experiment Proceed with research decontaminate_tools Decontaminate Tools & Surfaces experiment->decontaminate_tools Post-experiment dispose_waste Dispose of Waste in Labeled Containers decontaminate_tools->dispose_waste Segregate waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe Final safety steps wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Personal hygiene

Caption: Workflow for the safe handling of this compound.
Experimental Protocols

Weighing and Solution Preparation:

  • Always handle solid this compound within a certified chemical fume hood to prevent inhalation of any dust particles.

  • Use dedicated, clean spatulas and weighing boats.

  • When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

  • Ensure the vial or flask is securely capped before mixing.

In-Use Procedures:

  • All experimental procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid direct contact with skin and eyes.[4] In case of accidental contact, follow the first aid procedures outlined below.

  • Keep containers of this compound tightly closed when not in use.[4]

  • Prevent the formation of dust and aerosols.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing boats, pipette tips, and excess solutions, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Potentially Toxic Research Chemical").

  • Disposal Method: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain.[4]

Hazard and Safety Data

The following tables summarize the available hazard information for this compound. The lack of specific data underscores the need for cautious handling.

GHS Hazard Identification

Hazard ClassificationGHS Pictogram & Signal WordHazard Statement(s)
Acute Toxicity (Oral) No data availableNo data available
Skin Corrosion/Irritation No data availableNo data available
Serious Eye Damage/Irritation No data availableNo data available
Carcinogenicity No data availableNo data available

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

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